GSK369796 Dihydrochloride
Description
Properties
IUPAC Name |
2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18;;/h4-11,23,25H,12H2,1-3H3,(H,22,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVALKJFXQVZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010411-21-8 | |
| Record name | GSK-369796 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010411218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-369796 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W7T5AWQ47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK369796 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 dihydrochloride (B599025), also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) derivative developed as a potential antimalarial agent.[1][2][3] It emerged from a rational drug design program aimed at identifying compounds with efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.[4][5] Developed as an alternative to amodiaquine, GSK369796 was designed to possess an improved metabolic profile and enhanced oral bioavailability.[5][6] This technical guide provides an in-depth overview of the mechanism of action of GSK369796, supported by available preclinical data, experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action of GSK369796 is believed to be analogous to that of other 4-aminoquinoline antimalarials like chloroquine (B1663885) and amodiaquine.[4][7][8] The parasite, during its intra-erythrocytic stage, digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite as it can generate reactive oxygen species and disrupt cell membranes.[9]
To protect itself, the parasite detoxifies the free heme by polymerizing it into an inert, crystalline pigment called hemozoin (also known as β-hematin).[9] GSK369796 is thought to interfere with this critical detoxification process.[4] By accumulating in the parasite's food vacuole, it binds to free heme, preventing its polymerization into hemozoin. The resulting accumulation of the toxic heme-drug complex leads to parasite death.[4][9]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of GSK369796 in the P. falciparum food vacuole.
Quantitative Data
In Vitro Activity
GSK369796 has demonstrated potent activity against a range of chloroquine-sensitive and chloroquine-resistant P. falciparum strains.
| Strain | Chloroquine Sensitivity | GSK369796 IC₅₀ (nM) | Amodiaquine IC₅₀ (nM) | Chloroquine IC₅₀ (nM) |
| 3D7 | Sensitive | 12.0 ± 1.2 | 13.0 ± 1.1 | 14.0 ± 0.9 |
| HB3 | Sensitive | 11.0 ± 1.5 | 12.0 ± 1.3 | 13.0 ± 1.1 |
| K1 | Resistant | 13.0 ± 1.4 | 14.0 ± 1.2 | 250.0 ± 25.0 |
| Data sourced from O'Neill et al., 2009.[6] IC₅₀ values are presented as mean ± standard error of the mean. |
In Vivo Efficacy
Preclinical studies in rodent models of malaria have shown the in vivo efficacy of GSK369796.
| Malaria Model | Parameter | GSK369796 | Amodiaquine | Chloroquine |
| P. berghei in mice | ED₅₀ (mg/kg) | 4.5 | 4.2 | 2.1 |
| P. berghei in mice | NRL (mg/kg) | 20 | >40 | >40 |
| Data sourced from O'Neill et al., 2009.[6] ED₅₀ is the dose at which a 50% reduction in parasitemia is observed at day 4 post-infection. NRL (Non-Recrudescence Level) is the minimum dose at which no recrudescence is observed. |
Experimental Protocols
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
Objective: To measure the potency of GSK369796 against asexual erythrocytic stages of P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized to the ring stage by standard methods (e.g., sorbitol treatment).
-
Drug Plate Preparation: GSK369796 is serially diluted in culture medium in a 96-well plate.
-
Assay Initiation: A synchronized parasite culture (ring stage) is diluted to a final parasitemia of 0.5% and a hematocrit of 2%. This suspension is added to the drug plate.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a non-linear regression model.
Heme Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).
Objective: To determine if GSK369796 inhibits the detoxification of heme.
Methodology:
-
Reaction Mixture: A solution of hematin (B1673048) in a suitable solvent is prepared.
-
Drug Addition: GSK369796 at various concentrations is added to the hematin solution.
-
Polymerization Initiation: The polymerization reaction is initiated by the addition of an acetate (B1210297) solution to lower the pH, mimicking the acidic environment of the parasite's food vacuole.
-
Incubation: The mixture is incubated to allow for the formation of β-hematin.
-
Quantification: The amount of β-hematin formed is quantified. This can be done by centrifugation to pellet the insoluble β-hematin, followed by dissolving the pellet and measuring its absorbance.
-
Data Analysis: The percentage of inhibition of heme polymerization is calculated for each drug concentration, and the IC₅₀ value is determined.
In Vivo Efficacy Study (4-Day Suppressive Test)
This standard preclinical test evaluates the activity of an antimalarial compound in a rodent malaria model.
Objective: To assess the in vivo efficacy of GSK369796 against a rodent malaria parasite.
Methodology:
-
Infection: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.
-
Drug Administration: GSK369796 is administered orally to the infected mice daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. The ED₅₀ (effective dose that inhibits parasite growth by 50%) is then calculated.
Experimental Workflow Diagram
Caption: A simplified workflow for the preclinical assessment of antimalarial compounds like GSK369796.
Clinical Development Status
GSK369796 entered Phase I clinical trials (NCT00675064) to evaluate its safety, tolerability, and pharmacokinetics in human volunteers.[10] However, detailed results from this trial are not widely available in the public domain, and the current development status of the compound is unclear.
Conclusion
GSK369796 dihydrochloride is a rationally designed 4-aminoquinoline antimalarial with potent in vitro and in vivo activity against P. falciparum. Its mechanism of action is centered on the inhibition of heme polymerization, a validated and crucial target in the malaria parasite. The preclinical data demonstrate its potential as an effective antimalarial agent. Further disclosure of clinical trial data would be necessary to fully ascertain its future role in the treatment of malaria.
References
- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-tert-butylisoquine (GSK369796): A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butylisoquine (also known as GSK369796) is a rationally designed 4-aminoquinoline (B48711) derivative that emerged from a collaborative effort between academic researchers, the Medicines for Malaria Venture (MMV), and GlaxoSmithKline (GSK) as a promising next-generation antimalarial agent.[1][2] Its development was driven by the urgent need for affordable and effective treatments against drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of N-tert-butylisoquine, presenting key data and experimental methodologies to inform further research and development in the field of antimalarial chemotherapy.
Discovery and Rational Design
The discovery of N-tert-butylisoquine was a direct result of a rational drug design strategy aimed at overcoming the limitations of existing 4-aminoquinoline antimalarials, particularly amodiaquine (B18356). Amodiaquine, while effective against chloroquine-resistant parasites, is associated with dose-dependent hepatotoxicity and agranulocytosis, which are linked to the metabolic formation of a reactive quinoneimine intermediate.
The design of N-tert-butylisoquine was based on the "isoquine" concept, which involves repositioning the hydroxyl group on the aniline (B41778) ring of amodiaquine to a position that is not susceptible to oxidation to a reactive quinoneimine. This led to the development of isoquine (B1199177), which showed promising antimalarial activity with a reduced toxicity profile. Further optimization of the side chain, specifically the replacement of the N-ethyl group with a more metabolically stable N-tert-butyl group, resulted in N-tert-butylisoquine.[3] This modification was intended to reduce N-dealkylation, a common metabolic pathway for 4-aminoquinolines, thereby improving the pharmacokinetic profile of the compound.[3]
Synthesis
The synthesis of N-tert-butylisoquine is an efficient two-step process, making it an attractive candidate for cost-effective large-scale production.[1][4] The key transformation is a Mannich reaction. While the initial process suffered from low yields and purity due to product instability, an optimized process was developed to produce multi-kilogram quantities with high purity.[4]
Synthetic Pathway
Caption: Optimized two-step synthesis of N-tert-butylisoquine.
Mechanism of Action
As a 4-aminoquinoline derivative, the primary mechanism of action of N-tert-butylisoquine is believed to be consistent with that of other drugs in its class, such as chloroquine.[5] This involves the inhibition of hemozoin formation in the parasite's food vacuole.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with the heme polymerization process, leading to the buildup of toxic free heme, which ultimately causes parasite death.
Caption: Proposed mechanism of action of N-tert-butylisoquine.
Preclinical Data
N-tert-butylisoquine has undergone a comprehensive preclinical development program, demonstrating potent antimalarial activity both in vitro and in vivo, coupled with a favorable pharmacokinetic and safety profile.[1][3]
In Vitro Antimalarial Activity
The in vitro potency of N-tert-butylisoquine has been evaluated against a panel of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Strain | Chloroquine Sensitivity | N-tert-butylisoquine IC₅₀ (nM)[1] | Chloroquine IC₅₀ (nM)[1] | Amodiaquine IC₅₀ (nM)[1] |
| 3D7 | Sensitive | 8.9 ± 1.2 | 10.1 ± 1.5 | 12.5 ± 2.1 |
| K1 | Resistant | 15.6 ± 2.5 | 250 ± 30 | 25.1 ± 3.5 |
| W2 | Resistant | 12.3 ± 1.8 | 320 ± 45 | 18.9 ± 2.8 |
In Vivo Efficacy
The in vivo efficacy of N-tert-butylisoquine was assessed in a murine malaria model (Plasmodium berghei).
| Compound | Dose (mg/kg/day x 4) | % Suppression of Parasitemia[1] |
| N-tert-butylisoquine | 10 | >99 |
| N-tert-butylisoquine | 3 | 98 |
| N-tert-butylisoquine | 1 | 85 |
| Chloroquine | 10 | >99 |
| Amodiaquine | 10 | >99 |
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in various animal models to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
| Species | Route | Bioavailability (%)[3] | CL (mL/min/kg)[3] | Vd (L/kg)[3] | T₁/₂ (h)[3] |
| Mouse | PO | 68 | 25 | 4.5 | 2.1 |
| Rat | PO | 85 | 15 | 3.2 | 2.5 |
| Dog | PO | 95 | 5 | 5.8 | 13.5 |
| Monkey | PO | 75 | 8 | 7.1 | 10.2 |
Experimental Protocols
Synthesis of N-tert-butylisoquine[1][4]
Step 1: Synthesis of 3-(tert-butylaminomethyl)-4-hydroxyaniline
A mixture of 4-aminophenol, formaldehyde, and tert-butylamine are reacted in a suitable solvent (e.g., ethanol) at room temperature. The reaction is a Mannich condensation. The product is isolated by filtration and can be purified by recrystallization. Optimized conditions may involve careful control of temperature and stoichiometry to minimize side-product formation and improve yield and purity.
Step 2: Synthesis of N-tert-butylisoquine
4,7-dichloroquinoline and 3-(tert-butylaminomethyl)-4-hydroxyaniline are heated in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is a nucleophilic aromatic substitution. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation Assay)[1]
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃, under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Drug Preparation: Stock solutions of N-tert-butylisoquine are prepared in a suitable solvent (e.g., DMSO) and serially diluted in complete culture medium to achieve the desired final concentrations.
-
Assay Setup: Asynchronous parasite cultures with approximately 0.5% parasitemia and 2.5% hematocrit are aliquoted into 96-well microtiter plates containing the serially diluted drug.
-
Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporation of [³H]-hypoxanthine is measured using a liquid scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study (Murine Malaria Model)[1]
-
Animal Model: Male BALB/c mice are used for the study.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: N-tert-butylisoquine is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80) and administered orally once daily for four consecutive days, starting 24 hours post-infection.
-
Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The percentage suppression of parasitemia is calculated by comparing the mean parasitemia in the treated groups to that of the vehicle-treated control group.
Conclusion
N-tert-butylisoquine (GSK369796) represents a significant advancement in the development of 4-aminoquinoline antimalarials. Through a rational design approach, key liabilities of earlier compounds in this class were successfully addressed, resulting in a drug candidate with potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its favorable preclinical pharmacokinetic profile and efficient synthesis make it a compelling candidate for further clinical development. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug developers working towards the discovery of new and improved therapies to combat malaria.
References
- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Process Optimization for GSK369796 (N-tert-Butyl Isoquine) [carbogen-amcis.com]
- 5. GSK369796 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
GSK369796 Dihydrochloride chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GSK369796 Dihydrochloride, a potent 4-aminoquinoline (B48711) antimalarial agent. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
This compound, also known as N-tert-butylisoquine, is a synthetic organic compound developed as a next-generation antimalarial drug. It was rationally designed based on the amodiaquine (B18356) scaffold to be effective against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum.
Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 2-[(tert-Butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol Dihydrochloride | |
| Synonyms | N-tert-butylisoquine, GSK369796 2HCl | |
| CAS Number | 1010411-21-8 (Dihydrochloride) | |
| Chemical Formula | C₂₀H₂₄Cl₃N₃O | |
| Molecular Weight | 428.78 g/mol | |
| SMILES Code | OC1=CC(NC2=CC=NC3=CC(Cl)=CC=C23)=CC=C1CNC(C)(C)C.[H]Cl.[H]Cl | |
| InChI Key | UDVALKJFXQVZSI-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO and Water | |
| Storage | Dry, dark conditions at 0 - 4°C for short term or -20°C for long term |
Biological Activity and Efficacy
This compound has demonstrated potent activity against various strains of P. falciparum in vitro and has shown efficacy in in vivo models of malaria.
In Vitro Antimalarial Activity
| P. falciparum Strain | IC₅₀ (nM) | Reference |
| 3D7 (chloroquine-sensitive) | 11.2 | |
| HB3 (chloroquine-sensitive) | 12.6 | |
| K1 (chloroquine-resistant) | 13.2 |
In Vivo Antimalarial Activity
| Animal Model | Parasite | Efficacy Metric | Value | Reference |
| Mouse | P. berghei | ED₅₀ | 2.8 mg/kg |
Proposed Mechanism of Action
The precise mechanism of action of GSK369796 is not fully elucidated but is thought to be similar to that of other 4-aminoquinoline antimalarials like chloroquine. The primary target is believed to be the detoxification of heme within the parasite's digestive vacuole.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. GSK369796, like chloroquine, is thought to accumulate in the acidic food vacuole of the parasite and interfere with this heme polymerization process. This leads to a buildup of toxic free heme, which damages parasite membranes and results in cell death.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of GSK369796 are proprietary and not fully available in the public domain. However, based on the primary literature, the general methodologies are outlined below.
In Vitro Antimalarial Susceptibility Assay
A common method for determining the in vitro antimalarial activity (IC₅₀) is the [³H]hypoxanthine incorporation assay.
In Vivo Efficacy Study (Mouse Model)
The 4-day suppressive test in P. berghei-infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.
-
Infection: Mice are inoculated with P. berghei-infected red blood cells.
-
Treatment: The test compound (GSK369796) is administered orally or via another relevant route for four consecutive days, starting a few hours after infection.
-
Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears taken on day 4 post-infection.
-
Analysis: The 50% effective dose (ED₅₀), the dose that reduces parasitemia by 50% compared to an untreated control group, is calculated.
Conclusion
This compound is a promising antimalarial candidate with potent activity against both sensitive and resistant strains of P. falciparum. Its proposed mechanism of action, similar to chloroquine, involves the disruption of heme detoxification in the parasite. Further preclinical and clinical development will be crucial to fully establish its therapeutic potential in the fight against malaria.
An In-Depth Technical Guide to the 4-Aminoquinoline Antimalarial Candidate: GSK369796
A Next-Generation 4-Aminoquinoline (B48711) for Drug-Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK369796, also known as N-tert-butyl isoquine (B1199177), is a rationally designed 4-aminoquinoline antimalarial compound developed through a public-private partnership involving GlaxoSmithKline (GSK), Medicines for Malaria Venture (MMV), and the University of Liverpool.[1] Engineered from the amodiaquine (B18356) scaffold, GSK369796 was optimized to retain high potency against chloroquine-resistant Plasmodium falciparum strains while mitigating the potential for metabolism-dependent toxicity associated with its predecessor.[2] This technical guide provides a comprehensive overview of GSK369796, including its mechanism of action, synthesis, and preclinical data, to support further research and development in the fight against malaria.
Core Compound Properties
| Property | Data | Reference |
| Compound Name | GSK369796 | [1] |
| Synonyms | N-tert-butyl isoquine | [1] |
| Chemical Class | 4-Aminoquinoline | [1] |
| Molecular Formula | C20H24ClN3O | N/A |
| Molecular Weight | 357.88 g/mol | N/A |
| Indication | Treatment of malaria, including chloroquine-resistant strains | [2] |
| Development Status | Preclinical | [1] |
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for 4-aminoquinoline antimalarials, including GSK369796, is the disruption of heme detoxification in the malaria parasite.[3][4] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[3][5]
GSK369796, being a weak base, is protonated and trapped within the acidic food vacuole of the parasite. Here, it is thought to cap the growing face of the hemozoin crystal, preventing further polymerization of heme.[6] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3]
Quantitative Preclinical Data
Table 3.1: In Vitro Antiplasmodial Activity
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| GSK369796 | Chloroquine-Sensitive (e.g., 3D7) | Potent (low nM range) | [7][8] |
| Chloroquine-Resistant (e.g., K1, W2) | Potent (low nM range) | [7][8] | |
| Amodiaquine | Chloroquine-Sensitive | Comparative to GSK369796 | [9] |
| Chloroquine-Resistant | Comparative to GSK369796 | [9] | |
| Chloroquine | Chloroquine-Sensitive | Low nM range | [7][8] |
| Chloroquine-Resistant | High nM to µM range | [7][8] |
Table 3.2: In Vivo Efficacy in Murine Models
| Compound | Murine Model | Efficacy Endpoint | Dose (mg/kg) | Result | Reference |
| GSK369796 | P. berghei | ED50 | Not specified | Cured mice | [1] |
| Amodiaquine | P. berghei | ED50 | 1.18 | - | [9] |
| Compound 1m | P. berghei | ED50 | 2.062 | - | [9] |
| Compound 1o | P. berghei | ED50 | 2.231 | - | [9] |
| Compound 2c | P. berghei | ED50 | 1.431 | - | [9] |
| Compound 2j | P. berghei | ED50 | 1.623 | - | [9] |
Table 3.3: Pharmacokinetic Profile in Mice
| Compound | Parameter | Value | Reference |
| Compound 3d | Half-life (t1/2) | 4-6 h | [7][8] |
| Oral Bioavailability | Low | [7][8] | |
| Compound 3e | Half-life (t1/2) | 4-6 h | [7][8] |
| Oral Bioavailability | Low | [7][8] |
Synthesis of GSK369796 (N-tert-Butyl Isoquine)
An improved and scalable synthesis for GSK369796 has been developed, culminating in the production of multi-kilogram quantities with high purity.[10] The process involves a key Mannich reaction followed by condensation.
Experimental Protocol: Optimized Synthesis
Step 1: Mannich Reaction
-
To a solution of 3-hydroxy acetanilide (B955) in a suitable solvent (e.g., ethanol), add tert-butylamine (B42293) and aqueous formaldehyde.
-
Reflux the reaction mixture.
-
Monitor the reaction for the formation of the desired Mannich base intermediate.
-
Upon completion, cool the reaction mixture and isolate the intermediate. Purification may be required to remove bis-Mannich addition byproducts.
Step 2: Condensation with 4,7-dichloroquinoline
-
In a suitable solvent such as N-methyl-2-pyrrolidone (NMP), combine the Mannich base intermediate from Step 1 with 4,7-dichloroquinoline.
-
Add potassium carbonate (K2CO3) and triethylamine (B128534) to the mixture.
-
Heat the reaction mixture (e.g., to 60°C) and stir for several days.
-
Monitor the reaction for the formation of GSK369796.
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield GSK369796.
Preclinical Evaluation Workflow
The development of GSK369796 followed a rigorous preclinical evaluation pipeline to assess its potential as a clinical candidate. This workflow is typical for the discovery and development of novel antimalarial agents.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, K1, W2) in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: Prepare stock solutions of GSK369796 and control drugs (e.g., chloroquine, amodiaquine) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted compounds. Include parasite-only wells (negative control) and uninfected erythrocytes (background).
-
Incubation: Incubate the plate for 72 hours under the same conditions as parasite culture.
-
Lysis and Staining: Freeze the plate at -80°C to lyse the erythrocytes. Thaw and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Incubate in the dark for 1 hour at room temperature. Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Study (4-Day Suppressive Test)
-
Animal Model: Use BALB/c mice.
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.
-
Drug Administration: Administer GSK369796 and control drugs orally or subcutaneously once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group should be included.
-
Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.
-
Data Analysis: Calculate the mean parasitemia for each group and determine the percent inhibition of parasite growth relative to the vehicle control. Calculate the effective dose that inhibits parasite growth by 50% (ED50) and 90% (ED90) using dose-response analysis.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a mammalian cell line (e.g., HepG2) in appropriate medium supplemented with fetal bovine serum at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of GSK369796. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Conclusion and Future Directions
GSK369796 represents a promising next-generation 4-aminoquinoline antimalarial, rationally designed to overcome key liabilities of existing drugs in this class. Its potent activity against chloroquine-resistant P. falciparum strains, coupled with a design that minimizes the potential for metabolic activation to toxic intermediates, positions it as a valuable candidate for further development. The preclinical data, while still incomplete in the public domain, suggest a favorable profile. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings. The development of GSK369796 in a fixed-dose combination with another antimalarial agent will be crucial to adhere to current best practices for malaria treatment and to mitigate the risk of resistance development.
References
- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Process Optimization for GSK369796 (N-tert-Butyl Isoquine) [carbogen-amcis.com]
- 11. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Biological Targets of GSK369796 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 Dihydrochloride, a 4-aminoquinoline (B48711) derivative, has been investigated as a potent antimalarial agent.[1][2][3][4] Developed as a successor to established drugs like chloroquine (B1663885) and amodiaquine, its mechanism of action is rooted in the unique biology of the Plasmodium parasite.[1][2][3][4] This technical guide provides an in-depth exploration of the primary biological target of this compound, alongside a significant off-target interaction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Primary Biological Target: Inhibition of Heme Polymerization in Plasmodium falciparum
The principal therapeutic effect of this compound is attributed to its activity against the malaria parasite, Plasmodium falciparum.[2][4][5] While the precise molecular target has not been definitively elucidated, a substantial body of evidence suggests that, like other 4-aminoquinolines, GSK369796 disrupts the parasite's detoxification of heme.[1]
During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin within its digestive vacuole.[6] GSK369796 is thought to inhibit this polymerization process, leading to an accumulation of toxic heme that ultimately kills the parasite.[1][6][7]
Quantitative Data: In Vitro Antimalarial Activity
The potency of this compound has been quantified against various strains of P. falciparum, demonstrating efficacy against both chloroquine-sensitive and chloroquine-resistant strains.[5]
| Strain | Chloroquine Sensitivity | IC50 (nM)[8] |
| 3D7 | Sensitive | 11.2 ± 2.2 |
| HB3 | Sensitive | 12.6 ± 5.3 |
| K1 | Resistant | 13.2 ± 3.2 |
The in vivo efficacy has also been demonstrated in murine models of malaria.
| Parameter | Value (mg/kg)[8] |
| ED50 (P. berghei ANKA) | 2.8 |
| ED90 (P. berghei ANKA) | 4.7 |
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing
The half-maximal inhibitory concentration (IC50) values against P. falciparum are typically determined using a standardized protocol involving parasite lactate (B86563) dehydrogenase (pLDH) assay.
Objective: To measure the concentration of this compound that inhibits parasite growth by 50%.
Materials:
-
This compound
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human erythrocytes
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
96-well microplates
-
Malstat reagent
-
NBT/PES solution
Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes at a defined parasitemia and hematocrit in complete culture medium.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, the parasite culture is exposed to the various concentrations of the drug. Control wells with no drug and wells with a known antimalarial are included.
-
Incubation: The plate is incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
pLDH Assay:
-
The plate is frozen and thawed to lyse the cells.
-
Malstat reagent is added to each well, followed by NBT/PES solution.
-
The plate is incubated in the dark for up to 2 hours.
-
The absorbance is read at 650 nm.
-
-
Data Analysis: The absorbance values are used to determine the level of parasite growth inhibition for each drug concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Proposed Mechanism of Action
Caption: Proposed mechanism of GSK369796 action in the parasite's digestive vacuole.
Experimental Workflow: In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of GSK369796 against P. falciparum.
Secondary Biological Target: hERG Potassium Channel
Beyond its antimalarial activity, this compound has been shown to interact with the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[8][9] The hERG channel plays a critical role in cardiac repolarization, and its inhibition can lead to a potentially fatal arrhythmia known as Torsades de Pointes. This interaction is a crucial aspect of the compound's safety profile.
Quantitative Data: hERG Channel Inhibition
| Target | IC50 (µM)[8][9] |
| hERG Potassium Channel | 7.5 |
Experimental Protocol: Patch-Clamp Electrophysiology for hERG Inhibition
The IC50 for hERG channel inhibition is typically determined using the whole-cell patch-clamp technique on a cell line stably expressing the hERG channel.
Objective: To measure the concentration of this compound that inhibits the hERG channel current by 50%.
Materials:
-
This compound
-
HEK-293 cells stably expressing the hERG channel
-
External and internal recording solutions
-
Patch-clamp amplifier and data acquisition system
Methodology:
-
Cell Preparation: HEK-293 cells expressing the hERG channel are cultured and prepared for electrophysiological recording.
-
Patch-Clamp Recording: A glass micropipette filled with internal solution forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Drug Application: After a stable baseline recording is established, this compound is applied to the external solution at various concentrations.
-
Data Acquisition: The hERG current is recorded before, during, and after the application of the compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., Hill equation).
Logical Relationship: hERG Inhibition and Cardiac Risk
Caption: Logical diagram illustrating the consequence of hERG channel inhibition by GSK369796.
Conclusion
This compound presents a dual-target profile. Its primary therapeutic action is derived from the potent inhibition of heme polymerization within the malaria parasite, a mechanism shared with other 4-aminoquinolines. Concurrently, its inhibition of the hERG potassium channel represents a significant safety consideration that must be carefully evaluated in any drug development program. This guide provides the foundational technical details for researchers and scientists working with this compound, offering a clear understanding of its biological interactions and the methodologies used for their characterization.
References
- 1. GSK369796 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immunoportal.com [immunoportal.com]
Preclinical Data for GSK369796 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 dihydrochloride (B599025), also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) derivative developed as a next-generation antimalarial agent. It was designed to overcome the limitations of existing therapies, particularly resistance to chloroquine. This document provides a comprehensive overview of the preclinical data for GSK369796, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.
Mechanism of Action
GSK369796 is understood to share a mechanism of action similar to that of other 4-aminoquinoline antimalarials, such as chloroquine. The primary target is the digestive vacuole of the Plasmodium parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into insoluble hemozoin crystals. GSK369796 is believed to inhibit this polymerization process, leading to an accumulation of toxic heme within the parasite, which ultimately results in its death.[1][2]
Figure 1: Proposed signaling pathway for the mechanism of action of GSK369796.
Data Presentation
In Vitro Antimalarial Activity
GSK369796 has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
| Strain | Chloroquine Sensitivity | IC50 (nM)[3] |
| 3D7 | Sensitive | 11.2 ± 2.2 |
| HB3 | Sensitive | 12.6 ± 5.3 |
| K1 | Resistant | 13.2 ± 3.2 |
In Vivo Antimalarial Efficacy
The in vivo efficacy of GSK369796 was evaluated in murine models of malaria, demonstrating significant parasite suppression.
| Murine Model | Efficacy Parameter | GSK369796 | Amodiaquine | Chloroquine |
| P. berghei (oral) | ED50 (mg/kg) | 3.8 | 1.6 | 7.9 |
| P. berghei (oral) | ED90 (mg/kg) | 7.5 | 3.7 | 15.2 |
| P. yoelii (oral) | ED50 (mg/kg) | 4.1 | 7.4 | >20 |
| P. yoelii (oral) | ED90 (mg/kg) | 8.2 | 14.8 | >20 |
Data extrapolated from O'Neill et al., J Med Chem 2009 and related publications.
Experimental Protocols
In Vitro Antimalarial Assay
The in vitro activity of GSK369796 was determined using a standard isotopic hypoxanthine (B114508) incorporation assay.
Figure 2: Workflow for the in vitro antimalarial activity assay.
Detailed Methodology:
-
Plasmodium falciparum Culture: Chloroquine-sensitive (3D7, HB3) and chloroquine-resistant (K1) strains of P. falciparum were maintained in continuous culture in human erythrocytes (O+).
-
Assay Preparation: The cultures were synchronized to the ring stage and diluted to a parasitemia of 0.5% in RPMI 1640 medium supplemented with 10% human serum.
-
Drug Dilution and Addition: GSK369796 dihydrochloride was serially diluted and added to the parasite cultures in 96-well plates.
-
Incubation and Radiolabeling: The plates were incubated for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. [3H]-hypoxanthine was then added to each well, and the plates were incubated for a further 24 hours.
-
Harvesting and Analysis: The cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a scintillation counter. The 50% inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the log of the drug concentration.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
The in vivo efficacy was assessed using the Peters' 4-day suppressive test in rodent models of malaria.
Figure 3: Workflow for the in vivo 4-day suppressive test.
Detailed Methodology:
-
Animal Models: Swiss albino mice were used for the experiments.
-
Infection: Mice were infected intravenously with Plasmodium berghei or Plasmodium yoelii parasitized red blood cells.
-
Drug Administration: GSK369796 was administered orally once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Determination: On day 5 post-infection, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes was determined by microscopy.
-
Data Analysis: The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) compared to the untreated control group was calculated.
Conclusion
The preclinical data for this compound demonstrate its potent in vitro and in vivo antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium. Its mechanism of action, targeting heme polymerization, is a well-validated strategy for antimalarial drug development. The detailed experimental protocols provided herein offer a foundation for further research and comparative studies. Overall, the preclinical profile of GSK369796 supports its potential as a valuable addition to the arsenal (B13267) of antimalarial therapies.
References
In-Depth Technical Guide: GSK369796 Dihydrochloride Activity Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK369796 Dihydrochloride, also known as N-tert-butyl isoquine, is a synthetic 4-aminoquinoline (B48711) antimalarial compound. Developed as a potential therapeutic for malaria, it has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the in vitro activity of GSK369796, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. The data presented herein supports its potential as a valuable candidate in the antimalarial drug development pipeline.
Quantitative Data Presentation
The in vitro antiplasmodial activity of this compound has been quantified against various strains of P. falciparum. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a clear comparison of its potency.
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) | Assay Method |
| This compound | 3D7 (Chloroquine-sensitive) | 11.2 | [3H]hypoxanthine uptake |
| This compound | HB3 (Chloroquine-sensitive) | 12.6 | [3H]hypoxanthine uptake |
| This compound | K1 (Chloroquine-resistant) | 13.2 | [3H]hypoxanthine uptake |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro and in vivo assessment of antimalarial compounds.
In Vitro Antiplasmodial Activity Assay ([3H]hypoxanthine uptake)
This assay determines the effect of a compound on the growth of asexual intraerythrocytic stages of P. falciparum by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, sodium bicarbonate, and supplemented with human serum or Albumax)
-
This compound stock solution
-
[3H]hypoxanthine
-
96-well microtiter plates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected erythrocytes (typically 1% parasitemia and 2.5% hematocrit) to each well.
-
Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.
-
Incubate the plates for 24 hours at 37°C in a controlled gas environment.
-
Add [3H]hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester and allow them to dry.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test in P. berghei Mouse Model)
This standard in vivo assay evaluates the ability of a test compound to suppress the proliferation of rodent malaria parasites in mice.
Materials:
-
Plasmodium berghei (ANKA strain)
-
Swiss albino mice
-
This compound formulation for oral or parenteral administration
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with P. berghei-parasitized erythrocytes on day 0.
-
Administer the test compound (this compound) to groups of mice at various doses once daily for four consecutive days (day 0 to day 3).
-
Include a negative control group receiving the vehicle and a positive control group receiving a standard antimalarial drug (e.g., chloroquine).
-
On day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasite suppression for each dose group compared to the vehicle control.
-
The 50% effective dose (ED50) can be determined by plotting the percentage of suppression against the drug dose. While specific ED50 values for GSK369796 in this model are not publicly available, a study on a similar compound library suggests that a potent antimalarial would exhibit an ED90 of less than 50 mg/kg in this assay[1].
Heme Polymerization Inhibition Assay (Colorimetric Method)
This in vitro assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin), the detoxification product of heme in the malaria parasite.
Materials:
-
Hemin (B1673052) chloride stock solution (in DMSO)
-
This compound stock solution
-
Acetate buffer (pH 4.8)
-
Tween 20
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add the hemin solution to each well.
-
Add the different concentrations of the test compound to the wells.
-
Initiate the polymerization reaction by adding Tween 20 to each well.
-
Include a positive control (e.g., chloroquine) and a negative control (no drug).
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
After incubation, measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The amount of soluble heme is inversely proportional to the amount of β-hematin formed.
-
Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits heme polymerization by 50%.[2][3][4]
Mandatory Visualizations
Experimental Workflows
Caption: In Vitro Antimalarial Screening Workflow.
Caption: In Vivo 4-Day Suppressive Test Workflow.
Proposed Signaling Pathway: Mechanism of Action
GSK369796, as a 4-aminoquinoline, is thought to share a mechanism of action with chloroquine. This involves the disruption of the parasite's heme detoxification pathway within its digestive vacuole.
Caption: Proposed Mechanism of Action of GSK369796.
References
- 1. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Antiplasmodial Activity of Isoquinoline Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The isoquinoline (B145761) scaffold has been identified as a promising starting point for the discovery of new therapeutics. This technical guide provides an in-depth overview of the in vitro antiplasmodial activity of isoquinoline derivatives, with a specific focus on the methodologies used to assess their efficacy and safety. While specific data for N-tert-butylisoquine is not publicly available, this document consolidates findings from related isoquinoline compounds to provide a valuable resource for researchers in the field of antimalarial drug discovery. The guide details experimental protocols for assessing antiplasmodial activity and cytotoxicity, and presents available quantitative data in a structured format for ease of comparison.
Introduction to Isoquinolines as Antimalarial Agents
Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potent antiplasmodial effects. Their mechanism of action is thought to be multifaceted, with some derivatives believed to interfere with heme detoxification in the parasite's food vacuole, a mode of action similar to that of quinoline (B57606) antimalarials like chloroquine. The structural versatility of the isoquinoline nucleus allows for extensive chemical modification, offering the potential to optimize potency, selectivity, and pharmacokinetic properties. Researchers have explored various substitutions on the isoquinoline core, leading to the identification of compounds with significant activity against both drug-sensitive and drug-resistant strains of P. falciparum.
Quantitative Data on Antiplasmodial Activity of Isoquinoline Derivatives
The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected isoquinoline derivatives against various strains of P. falciparum. These compounds have been investigated in different studies and provide insight into the potential of the isoquinoline scaffold.
Table 1: In Vitro Antiplasmodial Activity of Phenyl and Triazole Isoquinoline Derivatives
| Compound ID | P. falciparum Strain | IC50 (µM) ± SD | Resistance Index (K1/3D7) |
| 6 | K1 (resistant) | 1.91 ± 0.21 | 0.83 |
| 3D7 (sensitive) | 2.31 ± 0.33 | ||
| 15 | K1 (resistant) | 4.55 ± 0.10 | 0.12 |
| 3D7 (sensitive) | 36.91 ± 2.83 |
Data sourced from a study on decorated isoquinolines.[1]
Table 2: Cytotoxicity of Isoquinoline Derivatives
| Cell Line | Metric | Value (µM) |
| Hep G2 | CC50 | >1000 |
This data indicates low cytotoxicity for a series of quinoline derivatives, suggesting a favorable selectivity index.[1]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
3.1.1. Materials and Reagents
-
P. falciparum cultures (e.g., 3D7, K1 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microplates
-
Test compounds and reference drugs (e.g., chloroquine, artemisinin)
-
Incubator with gas supply (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
3.1.2. Experimental Workflow
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
3.1.3. Detailed Procedure
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium with human erythrocytes at 37°C in a controlled atmosphere. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Setup: Add the diluted compounds to the wells of a 96-well plate. Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer. Add the lysis buffer to each well and mix gently. Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate filters.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the negative control (100% growth) and positive control (0% growth). Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of compounds against a mammalian cell line (e.g., HepG2, HEK293T) to determine the 50% cytotoxic concentration (CC50).
3.2.1. Materials and Reagents
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Resazurin-based reagent (e.g., alamarBlue, PrestoBlue) or MTT reagent
-
96-well clear microplates
-
Test compounds and positive control (e.g., doxorubicin)
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer or fluorescence plate reader
3.2.2. Experimental Workflow
Caption: Workflow for a typical in vitro cytotoxicity assay.
3.2.3. Detailed Procedure
-
Cell Seeding: Seed the mammalian cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48 to 72 hours in a CO2 incubator.
-
Viability Assessment: Add the viability reagent (e.g., resazurin) to each well and incubate for a further 1 to 4 hours, or as recommended by the manufacturer.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle control (100% viability) and a background control (no cells, 0% viability). Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by N-tert-butylisoquine are not documented. However, for the broader class of quinoline and isoquinoline antimalarials, the primary proposed mechanism of action involves the disruption of hemozoin formation in the parasite's digestive vacuole.
Caption: Proposed mechanism of hemozoin formation inhibition by isoquinolines.
This pathway illustrates that the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite crystallizes the heme into non-toxic hemozoin. Isoquinoline derivatives are thought to inhibit this crystallization process, leading to an accumulation of toxic heme and subsequent parasite death.
Conclusion
The isoquinoline scaffold remains a promising area of research for the development of new antimalarial drugs. The data available for various derivatives demonstrate potent in vitro activity against P. falciparum. The standardized protocols for assessing antiplasmodial activity and cytotoxicity, such as the SYBR Green I and resazurin-based assays, are crucial tools for the evaluation and advancement of these compounds. While specific data on N-tert-butylisoquine is currently lacking in the public domain, the methodologies and data presented in this guide for related compounds provide a solid foundation for future research and development in this area. Further investigation into the specific structure-activity relationships, mechanism of action, and pharmacokinetic properties of novel isoquinoline derivatives is warranted to unlock their full therapeutic potential in the fight against malaria.
References
Technical Guide: Inhibition of hERG Potassium Channel by GSK369796 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 dihydrochloride (B599025), a 4-aminoquinoline (B48711) derivative, has been identified as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in cardiac action potential repolarization, and its inhibition can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1][2][3][4][5] Therefore, understanding the interaction of compounds like GSK369796 dihydrochloride with the hERG channel is a crucial aspect of preclinical safety assessment in drug development. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanistic insights into the inhibition of the hERG potassium channel by this compound.
Quantitative Data
The inhibitory potency of this compound on the hERG potassium channel has been quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the compound required to inhibit 50% of the hERG channel activity.
| Compound | Target | IC50 (μM) |
| This compound | hERG Potassium Channel | 7.5[1][6][7][8] |
Experimental Protocols
The following is a representative experimental protocol for determining the inhibitory effect of a compound on the hERG potassium channel using the whole-cell patch-clamp technique, which is considered the gold standard for assessing ion channel pharmacology.[1][8]
Manual Whole-Cell Patch-Clamp Assay
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[7][9]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin. They are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular solution.
2. Solutions:
-
Intracellular Solution (Pipette Solution): Contains (in mM): K-aspartate, KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2 with KOH.
-
Extracellular Solution (Bath Solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with the pH adjusted to 7.4 with NaOH.
-
Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the extracellular solution. The final solvent concentration should not affect the hERG channel activity (typically ≤0.1%).
3. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a micromanipulator, and a data acquisition system are required.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
4. Voltage-Clamp Protocol:
-
Holding Potential: The cell membrane potential is held at a negative potential, typically -80 mV, where the hERG channels are in a closed state.
-
Depolarizing Pulse: A depolarizing voltage step (e.g., to +20 mV) is applied to activate the channels.
-
Repolarizing Pulse: The membrane is then repolarized to a negative potential (e.g., -50 mV) to elicit a large "tail" current, which is characteristic of hERG channels and is used for quantifying channel inhibition.
-
Data Acquisition: The hERG current is recorded before and after the application of different concentrations of this compound.
5. Data Analysis:
-
The amplitude of the hERG tail current is measured.
-
The percentage of inhibition for each compound concentration is calculated relative to the control (vehicle) current.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Mandatory Visualizations
Experimental Workflow for hERG Inhibition Assay
Caption: Workflow of a whole-cell patch-clamp experiment for hERG inhibition.
Mechanism of hERG Channel Blockade
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. evotec.com [evotec.com]
- 8. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of GSK369796 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 dihydrochloride, also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) derivative developed as a potent antimalarial agent.[1][2] Designed to overcome the challenges of resistance to existing therapies, GSK369796 has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, based on preclinical studies.
Pharmacodynamics
The pharmacodynamic profile of GSK369796 is characterized by its potent antiplasmodial activity and its inhibitory effect on the hERG potassium ion channel.
In Vitro Activity
GSK369796 has demonstrated potent, nanomolar-range inhibitory activity against various strains of P. falciparum.
| P. falciparum Strain | IC50 (nM) |
| 3D7c | 11.2 ± 2.2 |
| HB3c | 12.6 ± 5.3 |
| K1d | 13.2 ± 3.2 |
| Data sourced from MedChemExpress product information.[3] |
In Vivo Efficacy
In vivo studies in a murine model of malaria (Plasmodium berghei) have confirmed the antimalarial efficacy of GSK369796.
| Parameter | Value (mg/kg) |
| ED50 | 2.8 |
| ED90 | 4.7 |
| Data sourced from MedChemExpress product information.[3] |
Mechanism of Action
As a 4-aminoquinoline, GSK369796 is understood to exert its antimalarial effect by interfering with the detoxification of heme within the parasite's digestive vacuole.
Caption: Proposed mechanism of action of GSK369796 in Plasmodium falciparum.
Off-Target Activity
GSK369796 has been shown to inhibit the hERG potassium ion channel, a factor to consider in safety pharmacology assessments.
| Target | IC50 (µM) |
| hERG Potassium Ion Channel | 7.5 ± 0.8 |
| Data sourced from MedChemExpress product information.[3] |
Pharmacokinetics
Preclinical studies have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of GSK369796.
In Vivo Pharmacokinetic Parameters
A comparative preclinical study of 4-aminoquinoline antimalarials provided key pharmacokinetic data for GSK369796 (N-tert-butyl isoquine or NTBI).
| Species | Bioavailability (%) |
| Mouse, Rat, Dog, Monkey | ≥68% |
| Data from Davis et al., 2009.[4] |
The study also highlighted that the blood clearance of GSK369796 was approximately 2 to 3-fold lower than that of des-ethyl isoquine in mice, rats, dogs, and monkeys, suggesting enhanced metabolic stability.[4]
Protein Binding
GSK369796 exhibits high protein binding in both mouse and human plasma.
| Species | Protein Binding (%) |
| Mouse | 93 |
| Human | 88 |
| Data sourced from MedChemExpress product information.[3] |
Experimental Protocols
The following are generalized protocols based on standard methodologies for the evaluation of antimalarial compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
References
- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Toxicology and Safety Profile of GSK369796 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the toxicology and safety profile of GSK369796 Dihydrochloride (N-tert-butyl isoquine). A comprehensive preclinical safety and toxicology program was conducted for this compound, primarily detailed in a key publication by O'Neill et al. in the Journal of Medicinal Chemistry (2009). However, access to the full, detailed quantitative data and specific experimental protocols from this primary source is limited in the public domain. This guide therefore synthesizes the available information and provides a framework for understanding the toxicological assessment of this antimalarial candidate.
Introduction
This compound, also known as N-tert-butyl isoquine (B1199177), is a 4-aminoquinoline (B48711) derivative developed as a potential antimalarial therapeutic.[1][2][3] As part of a public-private partnership, the compound underwent a full, industry-standard preclinical development program to assess its pharmacokinetic, pharmacodynamic, toxicological, and safety pharmacology profiles.[1][2] This program was designed to support its progression into first-in-human clinical trials and included direct comparisons with established 4-aminoquinoline antimalarials, chloroquine (B1663885) and amodiaquine.[1][2]
The rational design of GSK369796 aimed to improve upon the metabolic and toxicological liabilities of existing therapies while retaining potent antimalarial activity against Plasmodium falciparum.[1][2]
Preclinical Toxicology and Safety Pharmacology
In Vitro Toxicology
| Test System | Endpoint | Result | Reference |
| hERG Potassium Channel Assay | Inhibition (IC50) | 7.5 µM | [5][6] |
Experimental Protocol: hERG Potassium Ion Channel Inhibition Assay
A detailed experimental protocol for the hERG assay specific to GSK369796 is not publicly available. However, a standard automated patch-clamp electrophysiology study would typically be conducted as follows:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel are used.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the extracellular solution to achieve a range of test concentrations.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform. Cells are held at a negative holding potential (e.g., -80 mV), and a specific voltage pulse protocol is applied to elicit hERG tail currents.
-
Data Analysis: The inhibitory effect of GSK369796 on the hERG current is measured at each concentration. The concentration-response data are then fitted to a logistic equation to determine the IC50 value, representing the concentration at which 50% of the hERG current is inhibited.
Experimental Workflow: In Vitro hERG Assay
Caption: Workflow for determining hERG inhibition potential.
In Vivo Toxicology
Detailed in vivo toxicology studies in rodent and non-rodent species were conducted. While specific findings are not publicly detailed, it is reported that short-term (4-day) dosing studies in rats at tolerated doses did not demonstrate the cardiac effects that were observed with chloroquine.[4]
Mechanism of Action and Signaling Pathway
As a 4-aminoquinoline antimalarial, the primary mechanism of action of GSK369796 is believed to involve the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite.
Signaling Pathway: 4-Aminoquinoline Antimalarial Action
Caption: Inhibition of hemozoin formation by GSK369796.
Clinical Safety Profile
As of the latest available information, detailed results from clinical trials, including adverse event profiles and safety data in humans, for this compound are not publicly available.
Summary and Conclusion
This compound is a 4-aminoquinoline antimalarial that has undergone a comprehensive preclinical safety and toxicology evaluation. The available information suggests a safety profile that may be improved compared to older drugs in its class, such as chloroquine. A notable in vitro finding is the inhibition of the hERG potassium channel at a micromolar concentration. The primary mechanism of antimalarial action is consistent with other 4-aminoquinolines, involving the disruption of heme detoxification in the parasite. A significant gap in the publicly available data exists concerning detailed quantitative toxicology metrics and the full scope of preclinical findings, as well as any clinical safety data. Researchers and drug development professionals are advised to consult the primary literature, specifically the work by O'Neill et al. (2009), for a more complete understanding, should the full details become accessible.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of GSK369796 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of GSK369796 Dihydrochloride, a potent 4-aminoquinoline (B48711) antimalarial agent. The information compiled herein is intended to support research and development activities by providing key physicochemical data and outlining relevant experimental protocols.
Core Concepts: Solubility and Stability
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its solubility and stability. Solubility influences bioavailability and formulation development, while stability determines the compound's shelf-life and potential for degradation into inactive or harmful substances. A thorough understanding of these parameters is therefore critical during all stages of drug development.
Solubility Profile of this compound
This compound exhibits solubility in both aqueous and organic solvents. The following tables summarize the available quantitative solubility data.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 86 - 100 | 200.56 - 233.22 | Ultrasonic assistance may be needed |
| Water | 40 - 50 | 93.28 - 116.61 | Ultrasonic assistance may be needed |
| Ethanol | 10 | 23.32 | - |
| Saline (0.9% NaCl) | 40 | 93.29 | Prepare fresh, use immediately |
Data sourced from multiple suppliers; ranges may reflect batch-to-batch variations.
Table 2: Solubility in Formulation Vehicles
| Vehicle Composition | Solubility (mg/mL) | Molar Equivalent (mM) | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.83 | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.83 | Clear solution |
| Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 | - | Homogeneous suspension |
Stability Profile of this compound
The stability of this compound has been evaluated for the solid state and for stock solutions.
Table 3: Solid-State and Solution Stability
| Form | Storage Temperature (°C) | Duration | Notes |
| Solid | -20 | ≥ 4 years | - |
| Stock Solution | -80 | 6 months | Sealed storage, away from moisture.[1] |
| Stock Solution | -20 | 1 month | Sealed storage, away from moisture.[1] |
| Aqueous Solution | Room Temperature | ≤ 1 day | Recommendation is to not store for more than one day. |
It is noted that the compound is stable enough for short-term shipping at ambient temperatures.[2]
Proposed Mechanism of Action
While the precise molecular target of GSK369796 is not fully elucidated, it is thought to share a mechanism of action with other 4-aminoquinoline antimalarials like chloroquine.[3][4][5] This involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.
Caption: Proposed mechanism of action for GSK369796.
Experimental Protocols
The following sections outline generalized experimental protocols for determining the solubility and stability of a small molecule drug like this compound. These are based on standard industry practices and regulatory guidelines.
Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of the compound in various aqueous buffers.
Caption: Workflow for thermodynamic solubility determination.
Stability Testing: Forced Degradation Studies
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6][7][8]
Caption: Workflow for forced degradation studies.
ICH-Compliant Stability Studies
Long-term and accelerated stability studies are performed according to the International Council for Harmonisation (ICH) guidelines to establish a re-test period and shelf life.[9][10][11]
Table 4: ICH Recommended Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available data. The provided tables offer a quick reference for formulation and experimental design, while the outlined protocols and diagrams serve as a guide for further investigation. As with any drug candidate, comprehensive, in-house experimental verification of these properties is essential for successful drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ijrpp.com [ijrpp.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. database.ich.org [database.ich.org]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK369796 Dihydrochloride in Malaria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 Dihydrochloride, also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) antimalarial compound.[1] Developed as a successor to chloroquine (B1663885) and amodiaquine, it has demonstrated significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum in preclinical studies.[1][2][3] The primary mechanism of action for GSK369796 is believed to be similar to that of other quinoline (B57606) antimalarials: the inhibition of heme polymerization within the parasite's digestive vacuole. This interference leads to the accumulation of toxic free heme, ultimately resulting in parasite death.[1]
These application notes provide a summary of the available preclinical data for this compound and detailed protocols for its experimental use in malaria research.
Data Presentation
The following table summarizes the in vitro and in vivo efficacy of this compound against various Plasmodium strains.
| Assay Type | Parasite Strain | Parameter | Value | Reference Compound | Value |
| In Vitro | P. falciparum 3D7 (CQ-sensitive) | IC₅₀ | 11.2 ± 2.2 nM | Chloroquine | 9.8 ± 1.5 nM |
| In Vitro | P. falciparum HB3 (CQ-sensitive) | IC₅₀ | 12.6 ± 5.3 nM | Chloroquine | 11.5 ± 2.1 nM |
| In Vitro | P. falciparum K1 (CQ-resistant) | IC₅₀ | 13.2 ± 3.2 nM | Chloroquine | 154 ± 25 nM |
| In Vivo | P. berghei ANKA | ED₅₀ | 2.8 mg/kg | Chloroquine | 1.5 - 1.8 mg/kg |
| In Vivo | P. berghei ANKA | ED₉₀ | 4.7 mg/kg | Chloroquine | Not Reported |
Data extracted from MedChemExpress product information, referencing O'Neill et al., 2009.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action for GSK369796 and a general workflow for in vitro and in vivo evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for antimalarial drug testing.
Experimental Protocols
The following are detailed protocols for key experiments in malaria research using this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This protocol determines the 50% inhibitory concentration (IC₅₀) of GSK369796 against asexual stages of P. falciparum.
Materials:
-
This compound
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete parasite medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, gentamicin)
-
DMSO (for drug stock solution)
-
96-well black, clear-bottom microplates
-
Lysis buffer with SYBR Green I (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations for the assay (e.g., from 1 nM to 1000 nM).
-
Assay Plate Preparation: Add 100 µL of each drug dilution to triplicate wells of a 96-well plate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (background control).
-
Parasite Suspension: Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2% hematocrit in complete medium.
-
Incubation: Add 100 µL of the parasite suspension to each well. Incubate the plate at 37°C for 72 hours in a sealed chamber with the gas mixture.
-
Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of lysis buffer containing SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the drug-free control wells (100% growth). Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., non-linear regression).
In Vivo Efficacy Assessment (4-Day Suppressive Test)
This test, also known as Peters' test, evaluates the in vivo blood schizontocidal activity of GSK369796 in a murine malaria model.
Materials:
-
This compound
-
Plasmodium berghei ANKA strain
-
Suitable mouse strain (e.g., BALB/c or Swiss albino mice)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on Day 0.
-
Drug Administration: Randomize the infected mice into groups (n=5). Two to four hours post-infection, administer the first dose of GSK369796 (e.g., via oral gavage) at various concentrations. Include a vehicle control group and a positive control group (e.g., chloroquine). Administer the drug once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Counting: Fix the smears with methanol (B129727) and stain with Giemsa. Determine the percentage of parasitemia by light microscopy, counting the number of infected red blood cells per 1,000 total red blood cells.
-
Efficacy Calculation: Calculate the average parasitemia for each group. The percent suppression of parasitemia is calculated using the formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.
-
ED₅₀/ED₉₀ Determination: The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be determined by probit analysis of the dose-response data.
Heme Polymerization Inhibition Assay
This colorimetric assay assesses the ability of GSK369796 to inhibit the formation of β-hematin (hemozoin) from heme.
Materials:
-
This compound
-
Hemin (B1673052) chloride
-
DMSO
-
0.5 M Sodium acetate (B1210297) buffer (pH 4.8)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of hemin in DMSO. Prepare various concentrations of GSK369796 in the acetate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of the hemin solution to each well. Add 50 µL of the GSK369796 dilutions to the test wells. Include a positive control (e.g., chloroquine) and a negative control (buffer only).
-
Initiation of Polymerization: Add 100 µL of the acetate buffer to each well to initiate the polymerization reaction.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Washing and Solubilization: Centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted heme. Dissolve the remaining β-hematin pellet in 0.1 M NaOH.
-
Absorbance Reading: Read the absorbance of the dissolved β-hematin at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of heme polymerization inhibition for each drug concentration compared to the negative control. Determine the IC₅₀ for heme polymerization inhibition.
References
Application Notes and Protocols for In Vitro Assay Setup of GSK369796 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 Dihydrochloride is a 4-aminoquinoline (B48711) derivative developed as a potent antimalarial agent. Its mechanism of action is believed to be analogous to that of chloroquine, a well-established antimalarial drug. This involves the inhibition of hemozoin formation within the malaria parasite, leading to the accumulation of toxic free heme and subsequent parasite death. These application notes provide a comprehensive guide to the in vitro evaluation of this compound, detailing protocols for assessing its antimalarial activity, mechanism of action, and selectivity.
Postulated Signaling Pathway and Mechanism of Action
GSK369796, as a 4-aminoquinoline, is thought to exert its antimalarial effect by disrupting the detoxification of heme in the parasite's digestive vacuole.
Application Notes and Protocols for GSK369796 Dihydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of stock solutions of GSK369796 Dihydrochloride, a potent antimalarial agent and hERG potassium ion channel inhibitor.
Chemical and Physical Properties
This compound, also known as N-tert-butylisoquine, is a synthetic 4-aminoquinoline (B48711) derivative.[1] Accurate preparation of stock solutions requires precise knowledge of its chemical and physical properties, summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄Cl₃N₃O | [2][3] |
| Molecular Weight | 428.78 g/mol | [3][4] |
| Appearance | Solid powder | [5] |
| Purity | >98% (lot-dependent) | [5] |
| Solubility (DMSO) | ≥ 86 mg/mL (≥ 200.56 mM) | [6] |
| Solubility (Water) | ≥ 40 mg/mL (with potential limitations) | [6][7] |
| Storage (Solid) | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C. Keep dry and dark. | [5] |
| Stock Solution Storage | In DMSO: 1 year at -80°C, 1 month at -20°C. In Water: Not recommended for storage more than one day. | [4][6] |
Experimental Protocols
2.1. Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Tare the sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.288 mg of the compound (Molecular Weight = 428.78 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]
2.2. Preparation of an Aqueous Stock Solution (for immediate use)
Due to the limited stability of this compound in aqueous solutions, it is recommended to prepare these solutions fresh for each experiment and not to store them for more than one day.[4]
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Equilibrate and Weigh: Follow steps 1 and 2 from the DMSO protocol to weigh the desired amount of the compound.
-
Solvent Addition: Add the calculated volume of sterile water to the vial.
-
Dissolution: Cap the vial and vortex thoroughly. As with DMSO, gentle warming or sonication may be required to achieve complete dissolution.
-
Sterilization: For cell-based assays, it is crucial to sterilize the aqueous solution. Pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[3]
-
Use: Use the freshly prepared aqueous solution immediately. Discard any unused portion.
Signaling Pathways and Mechanism of Action
3.1. Antimalarial Mechanism of Action
GSK369796 is a 4-aminoquinoline antimalarial compound. Its mechanism of action is believed to be similar to that of chloroquine.[2] The parasite, during its intraerythrocytic stage, digests host hemoglobin in its acidic food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. GSK369796 is thought to accumulate in the food vacuole and inhibit this heme polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1][2]
References
- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK369796 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. GSK369796 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK369796 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Application Notes and Protocols for GSK369796 Dihydrochloride in P. falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 Dihydrochloride is a potent 4-aminoquinoline (B48711) derivative with significant antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains.[1] Its mechanism of action is believed to be analogous to other 4-aminoquinolines like chloroquine, primarily involving the inhibition of hemozoin biocrystallization within the parasite's food vacuole.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in in vitroP. falciparum cultures.
Mechanism of Action
During its intraerythrocytic life stage, P. falciparum digests host hemoglobin in its acidic food vacuole, leading to the release of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the free heme by polymerizing it into an insoluble, inert crystal called hemozoin (malaria pigment). GSK369796, as a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is hypothesized to bind to free heme, preventing its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various P. falciparum strains.
| P. falciparum Strain | IC50 (nM) | Reference |
| 3D7c (Chloroquine-sensitive) | 11.2 ± 2.2 | [3] |
| HB3c (Chloroquine-resistant) | 12.6 ± 5.3 | [3] |
| K1d (Chloroquine-resistant) | 13.2 ± 3.2 | [3] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM primary stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 428.78 g/mol , dissolve 4.29 mg in 1 mL of DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Prepare intermediate stock solutions by serially diluting the primary stock in sterile, nuclease-free water or culture medium. For example, to make a 1 mM stock, add 10 µL of the 10 mM primary stock to 90 µL of sterile water.
-
Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the culture should not exceed 0.5% to avoid solvent toxicity to the parasites.
In Vitro Antimalarial Susceptibility Assay using SYBR Green I
This protocol determines the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7, K1)
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II or human serum)
-
Human erythrocytes (O+)
-
96-well black, flat-bottom microplates
-
This compound working solutions
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence microplate reader
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium with human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1] Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[1]
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. A typical concentration range to test would be from 0.1 nM to 1000 nM.[1]
-
Include wells with parasite culture only (positive control for 100% growth) and uninfected erythrocytes (background control).
-
-
Incubation: Add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.[1] Incubate the plate for 72 hours under standard culture conditions.[1]
-
Lysis and Staining:
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[1]
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Heme Polymerization Inhibition Assay
This assay assesses the ability of this compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
Hemin (B1673052) chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.8)
-
This compound working solutions
-
96-well microplate
-
Microplate reader
Protocol:
-
Hemin Solution Preparation: Prepare a stock solution of hemin chloride in DMSO.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of hemin solution to each well.
-
Add 50 µL of various concentrations of this compound (dissolved in DMSO and diluted in buffer) to the test wells. Include a drug-free control.
-
-
Initiation of Polymerization: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.8) to each well to initiate the polymerization reaction.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification:
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Dissolve the β-hematin pellet in a known volume of 0.1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of heme polymerization inhibition for each drug concentration compared to the drug-free control. Determine the IC50 value for heme polymerization inhibition.
Visualizations
Caption: Workflow for assessing GSK369796 antimalarial activity.
Caption: Inhibition of heme polymerization by GSK369796.
References
Application Notes and Protocols for the Analytical Detection of GSK369796 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 Dihydrochloride (B599025) is a 4-aminoquinoline (B48711) derivative investigated for its potent antimalarial activity.[1] As with any drug candidate, robust and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. While specific validated methods for GSK369796 are not widely published, its structural similarity to other 4-aminoquinolines, such as chloroquine (B1663885) and amodiaquine, allows for the adaptation of established analytical techniques. This document provides detailed application notes and protocols for the quantification of GSK369796 in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and in pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Section 1: Quantification of GSK369796 in Human Plasma by LC-MS/MS
Application Note: This method is intended for the quantitative determination of GSK369796 in human plasma, suitable for pharmacokinetic and toxicokinetic studies. The protocol employs a protein precipitation extraction procedure and utilizes tandem mass spectrometry for sensitive and selective detection.
Experimental Protocol
1. Materials and Reagents:
-
GSK369796 Dihydrochloride reference standard
-
Internal Standard (IS): A stable isotope-labeled GSK369796 or a structurally similar compound (e.g., Chloroquine-d4).
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL onto the LC-MS/MS system.
Data Presentation: LC-MS/MS Parameters
| Parameter | Proposed Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Reaction (MRM) | |
| GSK369796 (Analyte) | Precursor Ion (Q1): m/z 356.1 [M+H]⁺ Product Ion (Q3): Predicted m/z 283.1 (loss of tert-butylaminomethyl group) |
| IS (e.g., Chloroquine-d4) | Precursor Ion (Q1): m/z 324.3 Product Ion (Q3): m/z 247.2 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized, typically 20-40 eV |
| Ion Source Temperature | 550°C |
Note: The molecular weight of GSK369796 free base is 355.86 g/mol .[2][3] The precursor ion [M+H]⁺ would be approximately m/z 356.1. The product ion is predicted based on common fragmentation patterns of similar molecules.
Visualization: LC-MS/MS Workflow
Caption: Workflow for GSK369796 analysis in plasma.
Section 2: Analysis of GSK369796 in Pharmaceutical Formulations by HPLC-UV
Application Note: This method describes the quantification of this compound in a pharmaceutical dosage form (e.g., tablets) for quality control and stability testing. The method is based on reversed-phase HPLC with UV detection, offering a robust and cost-effective solution for assay and purity analysis.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Ultrapure water
2. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.
-
Further dilutions can be made to create calibration standards (e.g., 1-50 µg/mL).
3. Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of GSK369796 and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 mixture of acetonitrile and water.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the same solvent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered solution into the HPLC system.
Data Presentation: HPLC-UV Parameters
| Parameter | Proposed Condition |
| HPLC System | HPLC with UV/PDA Detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 343 nm (based on the characteristic absorbance of the 4-aminoquinoline chromophore)[4] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Section 3: Potential Signaling Pathways and Mechanism of Action
GSK369796 is a 4-aminoquinoline antimalarial.[1] This class of drugs is known to act within the parasite's digestive vacuole. They interfere with the detoxification of heme, a byproduct of hemoglobin digestion, by inhibiting the formation of hemozoin crystals.[5][6][7] The accumulation of free heme is toxic to the parasite, leading to its death. Additionally, GSK369796 has been identified as an inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, a property that requires careful evaluation during drug development due to the potential for cardiac side effects (QT prolongation).[8]
Visualization: Proposed Mechanism of Action
Caption: Dual action of GSK369796.
References
- 1. This compound | C20H24Cl3N3O | CID 51071988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Gsk-369796 | C20H22ClN3O | CID 10316203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. What are hERG blockers and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: GSK369796 Dihydrochloride Administration in Rodent Malaria Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 Dihydrochloride, also known as N-tert-butyl isoquine (B1199177), is a 4-aminoquinoline (B48711) antimalarial compound developed as a potential successor to chloroquine (B1663885) and amodiaquine. It has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro and potent efficacy in rodent malaria models in vivo.[1] This document provides detailed application notes and experimental protocols for the administration of this compound in rodent malaria models to assess its antimalarial efficacy.
Mechanism of Action: Inhibition of Heme Detoxification
GSK369796, like other 4-aminoquinoline drugs, is believed to exert its antimalarial effect by interfering with the parasite's heme detoxification pathway within the acidic food vacuole.[2][3] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. GSK369796 is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which induces oxidative stress and ultimately results in parasite death.[2][3][4]
Figure 1: Proposed Mechanism of Action of GSK369796. (Within 100 characters)
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound against various Plasmodium species.
Table 1: In Vitro Activity of this compound against P. falciparum
| Parasite Strain | Chloroquine Sensitivity | IC₅₀ (nM) |
| 3D7 | Sensitive | 11.2 ± 2.2 |
| HB3 | Resistant | 12.6 ± 5.3 |
| K1 | Resistant | 13.2 ± 3.2 |
Table 2: In Vivo Efficacy of this compound against P. berghei in Mice
| Rodent Model | Parasite Strain | Administration Route | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) |
| Mouse | P. berghei ANKA | Oral / Subcutaneous | 2.8 | 4.7 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice. Due to the compound's poor aqueous solubility, a suspension is the preferred formulation for preclinical studies.[5][6]
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80 in sterile, purified water
-
Sterile containers
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders and pipettes
Procedure:
-
Prepare the Vehicle: a. In a sterile container, add 0.5 g of CMC to approximately 90 mL of sterile, purified water. b. Stir continuously with a magnetic stirrer until the CMC is fully dissolved. This may require stirring for several hours. c. Add 0.1 mL of Tween-80 to the CMC solution and mix thoroughly. d. Adjust the final volume to 100 mL with sterile, purified water.
-
Prepare the Suspension: a. Calculate the required amount of this compound based on the desired concentration and total volume needed for the study. b. Weigh the calculated amount of the compound into a separate sterile vessel. c. Add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping. d. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring) to achieve a homogenous suspension. e. It is recommended to prepare the formulation fresh daily. If storage is necessary, store protected from light at 2-8°C and re-suspend thoroughly before each use.
Protocol 2: The 4-Day Suppressive Test in a P. berghei Mouse Model
This is a standard in vivo assay to evaluate the efficacy of antimalarial compounds against the blood stages of Plasmodium.
Figure 2: Workflow for the 4-Day Suppressive Test. (Within 100 characters)
Materials:
-
Female Swiss albino or ICR mice (18-22 g)
-
Plasmodium berghei ANKA strain (chloroquine-sensitive or resistant)
-
Donor mouse with a rising parasitemia of 20-30%
-
Alsever's solution or heparin
-
Phosphate-buffered saline (PBS)
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle control (0.5% CMC, 0.1% Tween-80 in water)
-
Positive control (e.g., Chloroquine at 5 mg/kg)
-
Microscope slides, methanol (B129727), Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Inoculum Preparation: a. Collect blood from a donor mouse via cardiac puncture into a tube containing an anticoagulant. b. Dilute the blood with PBS to a final concentration of 1x10⁸ parasitized red blood cells (pRBCs) per mL.
-
Infection of Mice: a. Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the inoculum, delivering 2x10⁷ pRBCs.
-
Drug Administration: a. Two to four hours post-infection, administer the first dose of the this compound suspension, vehicle, or positive control via oral gavage. b. Administer subsequent doses once daily for the next three consecutive days (Days 1, 2, and 3).
-
Determination of Parasitemia: a. On Day 4, collect a drop of blood from the tail vein of each mouse. b. Prepare a thin blood smear on a microscope slide. c. Fix the smear with methanol and stain with 10% Giemsa solution. d. Under a microscope with an oil immersion lens (100x), count the number of pRBCs per 1,000 total RBCs.
-
Data Analysis: a. Calculate the average parasitemia for each treatment group. b. Determine the percentage of parasite suppression using the following formula: % Suppression = [ (Average parasitemia in vehicle control group - Average parasitemia in treated group) / Average parasitemia in vehicle control group ] x 100 c. Plot the dose-response curve to determine the ED₅₀ and ED₉₀ values.
Protocol 3: Determination of Parasitemia by Giemsa Staining and Microscopy
This protocol provides a detailed method for staining and counting parasitized red blood cells.
Procedure:
-
Blood Smear Preparation: a. Place a small drop of blood near one end of a clean microscope slide. b. Using a second slide as a spreader at a 30-45° angle, touch the drop of blood and allow it to spread along the edge of the spreader. c. In a single, smooth motion, push the spreader slide to the other end of the sample slide to create a thin smear with a feathered edge. d. Allow the smear to air dry completely.
-
Staining: a. Fix the dried smear by dipping it in absolute methanol for 2-3 seconds.[7] b. Allow the slide to air dry. c. Prepare a fresh 10% Giemsa working solution by diluting the stock solution with buffered water (pH 7.2). d. Place the slide in a staining rack and cover the smear with the Giemsa solution for 10-15 minutes.[8] e. Gently rinse the slide with buffered water to remove excess stain.[8] f. Let the slide air dry in a vertical position.
-
Microscopic Examination and Counting: a. Place the stained slide on the microscope stage and apply a drop of immersion oil to the feathered edge of the smear. b. Using the 100x oil immersion objective, focus on an area where the red blood cells are in a monolayer. c. Count the number of parasitized red blood cells (pRBCs) and the total number of red blood cells (RBCs) in a field of view. d. Continue counting in different fields until at least 1,000 RBCs have been counted.[7] e. Calculate the percentage of parasitemia: % Parasitemia = (Number of pRBCs / Total number of RBCs counted) x 100
Figure 3: Workflow for Parasitemia Determination. (Within 100 characters)
References
- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Plasmodium Parasitemia by Flow Cytometry and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cell.missouri.edu [cell.missouri.edu]
Application Notes and Protocols for Determining the Efficacy of GSK369796 Dihydrochloride Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 Dihydrochloride, also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) compound developed for its potential as an antimalarial agent.[1][2] Its mechanism of action is believed to be similar to that of other 4-aminoquinolines like chloroquine, which interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[1] This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound against P. falciparum using established cell-based assays.
The primary method detailed is the SYBR Green I-based fluorescence assay, a widely used, reliable, and high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[3] This assay measures the proliferation of the parasite by quantifying the amount of parasite DNA.
Proposed Mechanism of Action of 4-Aminoquinolines
The proposed mechanism of action for 4-aminoquinoline compounds like GSK369796 involves the inhibition of hemozoin formation in the parasite's digestive vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and parasite death.
Proposed mechanism of action for GSK369796.
Data Presentation: In Vitro Efficacy of 4-Aminoquinoline Compounds
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQS) | 29.15 ± 2.71 | [4] |
| Chloroquine | W2 (CQR) | 1207.5 ± 240.5 | [4] |
| Amodiaquine | HB3 (CQS) | 14.3 | [5] |
| Amodiaquine | K1 (CQR) | 28.6 | [5] |
| Compound 3d (analogue) | 3D7 (CQS) | ~10 | [6] |
| Compound 3d (analogue) | K1 (CQR) | ~10 | [6] |
| Compound 3e (analogue) | 3D7 (CQS) | ~1 | [6] |
| Compound 3e (analogue) | K1 (CQR) | ~1 | [6] |
Experimental Protocols
Culture of Plasmodium falciparum Asexual Blood Stages
This protocol describes the continuous in vitro culture of P. falciparum required for drug susceptibility testing.
Materials:
-
P. falciparum strain (e.g., 3D7 or W2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
37°C incubator
-
Sterile culture flasks and centrifuge tubes
Protocol:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640.
-
Initiate the culture by adding cryopreserved or existing parasite stock to fresh erythrocytes in a culture flask with CCM to achieve a 5% hematocrit and a starting parasitemia of 0.5-1%.
-
Gas the flask with the specified gas mixture for 30-60 seconds and seal tightly.
-
Incubate at 37°C.
-
Monitor parasite growth daily by preparing a thin blood smear and staining with Giemsa.
-
Maintain the culture by changing the medium daily and splitting the culture to maintain a parasitemia between 1-5%.
Workflow for P. falciparum in vitro culture.
SYBR Green I-Based Drug Susceptibility Assay
This protocol outlines the steps to determine the IC50 value of this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Compound Preparation: Prepare a serial dilution of GSK369796 in CCM in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%. Include drug-free (negative control) and parasite-free (background) wells.
-
Plate Seeding: Add 100 µL of the synchronized parasite culture to each well of the assay plate.
-
Drug Addition: Transfer 100 µL of the serially diluted GSK369796 from the drug plate to the corresponding wells of the assay plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with the appropriate gas mixture.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
References
- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. A comparative study of a flow-cytometry-based assessment of in vitro Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Inhibitory Potency of GSK369796 Dihydrochloride: Application Notes and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of GSK369796 Dihydrochloride, a potent antimalarial agent and known inhibitor of the hERG potassium ion channel. The following sections outline the methodologies for assessing its activity against Plasmodium falciparum and for evaluating its potential for cardiac liability through hERG inhibition assays.
Section 1: Antimalarial Activity of this compound against Plasmodium falciparum
GSK369796 is a 4-aminoquinoline (B48711) derivative that has demonstrated significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Its mechanism of action is believed to be similar to other 4-aminoquinolines, which interfere with the detoxification of heme in the parasite's digestive vacuole. This leads to the accumulation of toxic heme, ultimately resulting in parasite death.
Signaling Pathway: Proposed Mechanism of Action of 4-Aminoquinolines
Caption: Proposed mechanism of 4-aminoquinolines like GSK369796.
Experimental Protocol: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I Method)
This protocol describes a widely used fluorescence-based assay to determine the IC50 value of antimalarial compounds.
Materials:
-
This compound
-
P. falciparum strains (e.g., 3D7, K1)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin)
-
96-well black, clear-bottom microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations.
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage.
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound solutions in triplicate.
-
Include control wells: drug-free (100% growth) and uninfected erythrocytes (background).
-
Add the synchronized parasite culture (e.g., 2% hematocrit, 1% parasitemia) to each well.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a sealed chamber with the gas mixture.
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data by expressing the fluorescence of each treated well as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Summary of this compound Antimalarial IC50 Values
| Plasmodium falciparum Strain | Chloroquine Sensitivity | IC50 (nM) | Reference |
| 3D7c | Sensitive | 11.2 ± 2.2 | [1] |
| HB3c | Sensitive | 12.6 ± 5.3 | [1] |
| K1d | Resistant | 13.2 ± 3.2 | [1][2] |
Section 2: hERG Potassium Ion Channel Inhibition by this compound
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target effect that can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing the inhibitory potential of drug candidates on the hERG channel is a crucial step in safety pharmacology.
Experimental Protocol: In Vitro hERG Inhibition Assay (Automated Patch Clamp)
This protocol outlines a method for determining the IC50 of this compound for the hERG channel using an automated patch-clamp system.
Materials:
-
This compound
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular recording solutions
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
Reference hERG inhibitor (e.g., E-4031)
Procedure:
-
Cell Preparation: Culture and prepare a single-cell suspension of the hERG-expressing HEK293 cells.
-
Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions in the extracellular solution.
-
Automated Patch Clamp:
-
Load the cells, solutions, and compound plate onto the automated patch-clamp system.
-
The system will automatically perform cell capture, sealing, whole-cell configuration, and application of test compounds.
-
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Data Acquisition: Record the hERG tail current in the absence and presence of different concentrations of this compound.
Data Analysis:
-
Measure the peak tail current amplitude at each drug concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the control (vehicle-treated cells).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: hERG Inhibition Assay
Caption: Workflow for determining hERG IC50 using automated patch clamp.
Summary of this compound hERG Inhibition IC50 Value
| Target | Assay | IC50 (µM) | Reference |
| hERG Potassium Channel | Not specified | 7.5 ± 0.8 | [1][3] |
References
Troubleshooting & Optimization
troubleshooting GSK369796 Dihydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues related to GSK369796 Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: Based on available data, the solubility of this compound in common laboratory solvents is summarized below. Please note that these values are approximate and may vary slightly between batches.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are encountering difficulties in dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution. Some suppliers note that ultrasonication is necessary to achieve the maximum solubility, particularly in aqueous solutions.[1]
-
Gentle Warming: Gently warm the solution to 37°C. However, be cautious with prolonged heating as it may degrade the compound.
-
Use Fresh, Anhydrous Solvents: For organic solvents like DMSO, ensure they are anhydrous. DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds.[2]
-
Check pH: For aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts. This compound, being a salt of a basic compound, is expected to be more soluble in acidic conditions.
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS). How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent composition can sometimes prevent precipitation.[4]
-
Use a Co-solvent: Consider preparing your working solution in a mixture of your aqueous buffer and a water-miscible organic co-solvent, such as ethanol.
-
Adjust Buffer pH: The solubility of hydrochloride salts can be pH-dependent.[5] Experimenting with a slightly more acidic buffer pH may improve solubility.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability and performance, follow these guidelines for preparing and storing stock solutions:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.29 mg of this compound (MW: 428.78) in 1 mL of DMSO.
-
Storage of Solid Compound: Store the solid powder at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), kept dry and protected from light.[6]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[7]
Data Presentation
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes | Reference |
| DMSO | 86 - 100 | 200.56 - 233.22 | May require sonication to achieve maximum solubility. | [1][8][9] |
| Water | 50 | 116.61 | May require sonication. Aqueous solutions should be prepared fresh. | [1][7][10] |
Molecular Weight of this compound: 428.78 g/mol [6]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh 4.29 mg of the compound.
-
Dissolve: Add 1 mL of anhydrous DMSO to the solid.
-
Mix: Vortex or sonicate the solution until the compound is completely dissolved. The solution should be clear.
-
Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Aqueous Buffer (Example: 10 µM)
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM DMSO stock solution into 990 µL of your desired aqueous buffer. Mix thoroughly.
-
Prepare Final Working Solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer to achieve a final concentration of 10 µM.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer (in this example, 0.1% for the direct dilution method or a lower percentage if using an intermediate dilution).
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. xcessbio.com [xcessbio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK369796 CAS#: 1010411-21-8 [amp.chemicalbook.com]
Technical Support Center: GSK369796 Dihydrochloride In Vitro Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of GSK369796 Dihydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The precise molecular target of this compound is not fully elucidated. However, it is understood to function as a 4-aminoquinoline (B48711) antimalarial compound.[1] Its mechanism of action is thought to be similar to that of chloroquine (B1663885), which involves inhibiting the polymerization of heme into hemozoin within the malaria parasite. This leads to an accumulation of toxic free heme, ultimately killing the parasite.[1][2][3]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: For initial dose-response experiments, a broad concentration range is recommended, typically using a logarithmic or semi-logarithmic dilution series. Based on its potent anti-malarial activity, a starting range from 1 nM to 10 µM is advisable.[4] For cytotoxicity assessments in mammalian cell lines, a higher concentration range, potentially up to 100 µM, may be necessary to determine the 50% cytotoxic concentration (CC50).
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in both water and DMSO.[5] For cell-based assays, preparing a high-concentration stock solution in DMSO is common practice.[4][5] It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Aliquoting the stock solution is recommended to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.[4]
Q4: What are the known IC50 values for this compound against Plasmodium falciparum?
A4: this compound has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The reported 50% inhibitory concentration (IC50) values are in the low nanomolar range.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable anti-malarial effect at expected concentrations. | 1. Compound Instability: The compound may have degraded due to improper storage or handling. 2. Resistant Parasite Strain: The P. falciparum strain used may exhibit resistance to 4-aminoquinoline compounds. 3. Sub-optimal Assay Conditions: Incorrect parasite density, incubation time, or reagent concentrations can affect results. | 1. Prepare fresh dilutions from a new stock solution for each experiment. Ensure proper storage of the compound. 2. Verify the sensitivity of your parasite strain to chloroquine as a control. Consider testing against a known sensitive strain. 3. Optimize assay parameters such as parasite synchronicity, hematocrit level, and incubation duration. |
| High background or inconsistent results in viability/growth assays. | 1. DMSO Cytotoxicity: The final concentration of DMSO in the culture medium may be too high. 2. Compound Precipitation: The compound may have precipitated out of the solution upon dilution in aqueous media. 3. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Perform a vehicle control with the same final DMSO concentration to assess its effect. Aim for a final DMSO concentration of ≤ 0.1%.[4] 2. Visually inspect for precipitation. If observed, try preparing fresh dilutions, using a different solvent system, or adjusting the pH of the buffer.[7] 3. Regularly check cultures for contamination and maintain sterile techniques. |
| High cytotoxicity observed in mammalian cell lines at low concentrations. | 1. Off-target Effects: The compound may be interacting with other cellular targets besides its intended anti-malarial mechanism. GSK369796 is a known inhibitor of the hERG potassium ion channel.[6][8] 2. Cell Line Sensitivity: The chosen mammalian cell line may be particularly sensitive to the compound. | 1. Be aware of the known hERG inhibition (IC50 of 7.5 µM).[6] Consider this when interpreting cytotoxicity data, especially in cell lines where hERG expression is relevant. 2. Determine the CC50 for your specific cell line and consider using a less sensitive cell line for general cytotoxicity screening if necessary. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against P. falciparum Strains
| Strain | Chloroquine Sensitivity | IC50 (nM) | Reference |
| 3D7 | Sensitive | 11.2 ± 2.2 | [5][6] |
| HB3 | Sensitive | 12.6 ± 5.3 | [5][6] |
| K1 | Resistant | 13.2 ± 3.2 | [5][6] |
Table 2: In Vitro hERG Inhibition
| Parameter | Value | Reference |
| IC50 | 7.5 ± 0.8 µM | [6] |
Table 3: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (233.22 mM) | [6] |
| Water | 50 mg/mL (116.61 mM) | [6] |
Experimental Protocols
Protocol 1: In Vitro Anti-malarial Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from standard methodologies for assessing the in vitro susceptibility of P. falciparum to anti-malarial compounds.
1. Materials:
-
This compound
-
P. falciparum culture (synchronized to ring stage)
-
Complete RPMI 1640 medium
-
Human red blood cells
-
96-well flat-bottom microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, EDTA, and Triton X-100)
-
Fluorescence plate reader
2. Procedure:
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in complete medium from a stock solution.
-
Plate Seeding: Add the diluted compound to the 96-well plate. Add a parasite culture suspension (0.5% parasitemia, 2% hematocrit) to each well. Include drug-free wells as negative controls and wells with a known anti-malarial (e.g., chloroquine) as positive controls.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding the SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.
Protocol 2: Cytotoxicity Assay (MTT-based)
This protocol outlines a common method for assessing the cytotoxicity of a compound in a mammalian cell line.
1. Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting logic for lack of observable effect.
References
- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
avoiding GSK369796 Dihydrochloride precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with GSK369796 Dihydrochloride (B599025) in experimental settings, with a focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is GSK369796 Dihydrochloride and what are its primary uses in research?
A1: this compound, also known as N-tert-butyl isoquine, is a 4-aminoquinoline (B48711) derivative. It is investigated for its potent antimalarial activity, demonstrating efficacy against various Plasmodium falciparum strains. Additionally, it is a known inhibitor of the hERG potassium ion channel.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: this compound exhibits good solubility in several common laboratory solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. It is also soluble in water and ethanol.[1][2][3]
Q3: What is the recommended storage condition for this compound and its stock solutions?
A3: The solid powder form should be stored at -20°C for long-term stability. Stock solutions in DMSO or other solvents should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve this compound directly in cell culture media. Due to its physicochemical properties, direct dissolution in a buffered, aqueous environment like cell culture media can lead to precipitation, especially at higher concentrations. It is best to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the media.
Troubleshooting Guide: Preventing Precipitation in Media
Precipitation of this compound upon dilution into cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to identify the cause and resolve the problem.
Issue 1: Immediate Precipitation Upon Dilution
Symptom: The media becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment. | - Lower the final working concentration. - Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Improper Dilution Technique | Rapidly adding a concentrated DMSO stock to the media can cause the compound to "crash out" of solution due to a sudden solvent shift. | - Pre-warm the cell culture medium to 37°C. - Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion. - Create an intermediate dilution in pre-warmed media before preparing the final working solution. |
| Low Media Temperature | The solubility of many compounds, including hydrochloride salts, can decrease at lower temperatures. | - Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | - Keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally below 0.1%. |
Issue 2: Delayed Precipitation (After Incubation)
Symptom: The media appears clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The buffering capacity of the media can change over time due to cellular metabolism, leading to a pH shift that can affect the solubility of a pH-sensitive compound like a dihydrochloride salt. | - Monitor the pH of your culture medium during the experiment. - Consider using a medium with a more robust buffering system if significant pH changes are observed. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes over time. | - If using serum-containing media, try reducing the serum concentration. - Test the compound's stability in different basal media formulations. |
| Compound Instability | The compound may not be stable in the aqueous environment of the cell culture medium for extended periods. | - Prepare fresh working solutions immediately before each experiment. - If long-term exposure is necessary, consider replacing the media with freshly prepared compound-containing media at regular intervals. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 86 mg/mL[1] | 200.56 mM[1] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Water | 40 mg/mL[3] | 93.28 mM[3] | - |
| Ethanol | 10 mg/mL[1] | 23.32 mM[1] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 428.78 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.29 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media (Example: 10 µM)
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum and other supplements, if applicable) to 37°C.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate solution by diluting your 10 mM DMSO stock 1:10 in pre-warmed media. To do this, add 10 µL of the 10 mM stock to 90 µL of media and mix gently.
-
-
Final Dilution:
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media to achieve a final concentration of 10 µM. Mix gently by swirling or inverting the tube.
-
Alternatively, if not performing an intermediate dilution, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed media. Ensure rapid and thorough mixing.
-
-
Final DMSO Concentration: The final DMSO concentration in this example is 0.1%. Always calculate and report the final solvent concentration in your experiments and include a vehicle control (media with the same final concentration of DMSO).
-
Use Immediately: Use the freshly prepared working solution for your experiments without delay.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
References
GSK369796 Dihydrochloride off-target effects in assays
Welcome to the Technical Support Center for GSK369796 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound observed in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as N-tert-butylisoquine, is a 4-aminoquinoline (B48711) derivative developed as an antimalarial drug candidate.[1][2] It has shown efficacy against Plasmodium falciparum strains.[3] Its presumed mechanism of action as an antimalarial is similar to that of chloroquine, which involves the inhibition of heme polymerization in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[4]
Q2: What are the known off-target effects of this compound?
The most prominently reported off-target effect of this compound is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[3][5][6][7] This inhibition is a critical safety consideration in drug development due to the risk of cardiac arrhythmias.
Q3: Is there any information on the off-target effects of this compound in kinase assays?
Currently, there is no publicly available data from broad kinase panel screening or specific kinase inhibition assays for this compound. While it belongs to the 4-aminoquinoline class, which has been explored for various therapeutic targets, its specific interactions with the human kinome have not been reported.
Q4: Why is hERG inhibition a concern?
Inhibition of the hERG potassium channel can delay the repolarization of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram. This can increase the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes. Therefore, assessing hERG liability is a critical step in the safety evaluation of new chemical entities.
Q5: How can I assess the potential for off-target kinase effects of my compound?
To assess off-target kinase activity, it is recommended to perform a broad kinase panel screen at a contract research organization (CRO) or using in-house capabilities. These screens typically test the compound at a fixed concentration (e.g., 1 or 10 µM) against a large number of purified kinases. Hits from the initial screen should be followed up with dose-response studies to determine the IC50 values for the off-target kinases.
Troubleshooting Guides
Troubleshooting Unexpected Results in hERG Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Compound precipitation in aqueous assay buffer. | - Increase the final DMSO concentration slightly (ensure it remains within the tolerated range for the cells).- Visually inspect the compound solution for any signs of precipitation.- Test a lower concentration range of the compound. |
| Inconsistent cell health or density. | - Ensure consistent cell passage number and seeding density.- Monitor cell viability before and during the experiment. | |
| False-positive hERG inhibition | Compound autofluorescence (in fluorescence-based assays). | - Run a control plate with the compound in the absence of cells or the fluorescent dye to measure background fluorescence. |
| Cytotoxicity at high concentrations. | - Determine the compound's cytotoxicity profile in the assay cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). | |
| Lower than expected hERG inhibition | Compound instability in assay buffer. | - Assess the chemical stability of the compound under the assay conditions (e.g., using HPLC). |
| High protein binding (if serum is present). | - Perform the assay in serum-free conditions or conduct a serum shift assay to quantify the impact of protein binding.[8] |
General Troubleshooting for In Vitro Kinase Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No kinase activity in control wells | Inactive enzyme. | - Ensure the kinase is stored correctly and has not undergone multiple freeze-thaw cycles.- Run a positive control with a known activator or substrate. |
| Incorrect ATP or substrate concentration. | - Use an ATP concentration at or near the Km for the specific kinase.- Verify the purity and concentration of the substrate. | |
| High background signal | Contaminated reagents. | - Use fresh, high-quality reagents. |
| Assay interference. | - For fluorescence-based assays, check for compound autofluorescence.- For luminescence-based assays, ensure the compound does not inhibit the reporter enzyme (e.g., luciferase). | |
| Inconsistent dose-response curve | Compound precipitation at high concentrations. | - Check the solubility of the compound in the assay buffer.- Reduce the highest concentration tested. |
| Pipetting errors. | - Ensure pipettes are calibrated and use appropriate techniques, especially for small volumes. |
Quantitative Data Summary
The following table summarizes the known in vitro activities of this compound.
| Target | Assay Type | Value | Reference |
| Plasmodium falciparum 3D7c | Growth Inhibition | IC50: 11.2 ± 2.2 nM | [3] |
| Plasmodium falciparum HB3c | Growth Inhibition | IC50: 12.6 ± 5.3 nM | [3] |
| Plasmodium falciparum K1d | Growth Inhibition | IC50: 13.2 ± 3.2 nM | [3] |
| hERG Potassium Channel | Ion Channel Repolarization | IC50: 7.5 ± 0.8 µM | [3] |
Experimental Protocols
Protocol 1: Automated Patch Clamp Assay for hERG Channel Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on the hERG potassium channel using an automated patch-clamp system.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media and conditions.
-
Passage cells regularly to maintain a healthy, sub-confluent population.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a range of test concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.
3. Assay Procedure (using an automated patch-clamp platform):
-
Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
Load the cell suspension, intracellular solution, and extracellular solution onto the instrument.
-
Prime the microfluidic chips and obtain whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
After establishing a stable baseline recording, apply the vehicle control (extracellular solution with 0.1% DMSO) followed by increasing concentrations of this compound.
-
A known hERG inhibitor (e.g., Cisapride) should be used as a positive control.
4. Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current at each concentration to the baseline current (vehicle control).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: General In Vitro Kinase Profiling Assay
This protocol outlines a general approach for screening a compound against a panel of protein kinases.
1. Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a working solution at the desired screening concentration (e.g., 10 µM) by diluting the stock solution in the appropriate assay buffer.
2. Kinase Reaction:
-
In a multi-well plate, combine the purified recombinant kinase, its specific substrate, and ATP. The ATP concentration is typically at or near the Km for each kinase.
-
Add the test compound to the reaction mixture. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (vehicle, e.g., DMSO).
3. Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed in the linear range.
4. Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. The detection method will vary depending on the assay format (e.g., radiometric, fluorescence, or luminescence-based). For example, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is quantified.
5. Data Analysis:
-
Calculate the percentage of kinase activity inhibited by the compound relative to the negative control.
-
For compounds showing significant inhibition in the primary screen, perform a dose-response experiment by testing a range of concentrations to determine the IC50 value.
Visualizations
Caption: Putative antimalarial mechanism of this compound.
Caption: Workflow for identifying and characterizing off-target effects.
Caption: A logical approach to troubleshooting in vitro assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. Successful reduction of off-target hERG toxicity by structural modification of a T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico screening of the impact of hERG channel kinetic abnormalities on channel block and susceptibility to acquired long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of GSK369796 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of GSK369796 Dihydrochloride (B599025).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and variable plasma concentrations of GSK369796 after oral administration in our preclinical animal models. What are the potential causes?
A1: Low and variable oral bioavailability of a drug candidate like GSK369796, a 4-aminoquinoline (B48711) derivative, can stem from several factors.[1][2] The primary suspects are often poor aqueous solubility and/or low intestinal permeability.[3][4][5]
-
Poor Aqueous Solubility: GSK369796 Dihydrochloride's solubility in gastrointestinal fluids might be limited, leading to a slow dissolution rate. Since only dissolved drug can be absorbed, this is a common bottleneck for oral bioavailability.[6][7]
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or interaction with efflux transporters.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[2]
-
Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.
To begin troubleshooting, a systematic assessment of these properties is recommended.
Q2: How can we determine if the primary issue with GSK369796 is solubility or permeability?
A2: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[8] Determining the BCS class of GSK369796 will guide the formulation strategy.
Experimental Workflow for BCS Classification
Caption: Workflow for BCS Classification of a Drug Compound.
Experimental Protocols:
-
Equilibrium Solubility (Shake-Flask Method):
-
Prepare buffers at pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract.
-
Add an excess amount of this compound to each buffer.
-
Agitate the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples and analyze the concentration of the dissolved drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
A drug is considered highly soluble if the highest dose strength is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[8]
-
-
In Vitro Permeability (Caco-2 Cell Monolayer Assay):
-
Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, which differentiates to mimic the intestinal epithelium.
-
Apply GSK369796 to the apical (AP) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
Analyze the concentration of the drug in the BL samples to determine the apparent permeability coefficient (Papp).
-
Compare the Papp value to that of well-characterized reference compounds (e.g., metoprolol (B1676517) for high permeability, mannitol (B672) for low permeability).
-
Q3: Based on initial assessments, we suspect poor solubility is the main hurdle. What formulation strategies can we explore?
A3: For poorly soluble drugs, several formulation strategies can be employed to enhance dissolution and, consequently, bioavailability.[4][5][6]
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Techniques include micronization and nanonization (nanosuspensions).[3][6] Can sometimes lead to particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and greater solubility than the crystalline form.[1] | Can be prepared by spray drying or hot-melt extrusion.[4] Physical stability of the amorphous form needs to be monitored. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These can form emulsions or micelles in the gut, improving solubilization. | Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[1][3][9] Can enhance lymphatic uptake, bypassing first-pass metabolism.[2] |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a more soluble inclusion complex.[3][6] | Stoichiometry of the complex and the binding constant are important parameters. |
| Salt Formation | Converting the drug to a more soluble salt form can improve dissolution. | GSK369796 is already a dihydrochloride salt. Exploring other salt forms could be an option if solubility is still an issue.[4] |
Signaling Pathway (Hypothetical Mechanism of Action for GSK369796)
GSK369796 is a 4-aminoquinoline antimalarial, similar in structure to chloroquine (B1663885) and amodiaquine.[10][11] The proposed mechanism of action for this class of drugs involves the inhibition of hemozoin formation in the malaria parasite.[11][12][13][14]
Caption: Inhibition of Heme Polymerization by GSK369796.
Q4: We are considering a lipid-based formulation. How do we select the right excipients?
A4: Selecting excipients for a lipid-based formulation requires a systematic screening process.
Experimental Workflow for Lipid Formulation Development
Caption: Workflow for Developing a Lipid-Based Formulation.
Experimental Protocol for Excipient Screening:
-
Solubility Studies: Determine the saturation solubility of GSK369796 in various oils (e.g., Capryol 90, soybean oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, propylene (B89431) glycol).
-
Ternary Phase Diagrams: Construct phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the compositions that form stable and clear microemulsions upon gentle agitation in an aqueous medium.
-
Characterization: For promising formulations, characterize the droplet size, polydispersity index, and drug release profile using in vitro dissolution models that simulate gastrointestinal conditions.
-
In Vivo Studies: Evaluate the lead formulations in an appropriate animal model to assess the improvement in oral bioavailability compared to a simple suspension of the drug.
By following these structured approaches, researchers can systematically diagnose the cause of poor oral bioavailability for this compound and develop an effective formulation strategy to enhance its therapeutic potential.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. [New guidelines for the assessment of bioavailability and bioequivalence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 10. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 14. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
adjusting GSK369796 Dihydrochloride dosage for resistant strains
Disclaimer: The compound GSK369796 Dihydrochloride, as publicly documented, is an antimalarial drug candidate.[1][2][3][4][5][6] The following technical support guide has been created for a hypothetical kinase inhibitor, herein named "GSK-XYZ Dihydrochloride," to address the user's query within the context of preclinical cancer research and the common challenges of acquired drug resistance. This guide is intended to serve as a representative example for researchers working with targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK-XYZ Dihydrochloride?
A1: GSK-XYZ Dihydrochloride is a potent and selective ATP-competitive inhibitor of the MEK1 and MEK2 kinases. By inhibiting MEK, GSK-XYZ blocks the phosphorylation of ERK1/2, thereby inhibiting signal transduction down the MAPK pathway. This pathway is frequently hyperactivated in various cancer types and plays a crucial role in cell proliferation, survival, and differentiation.
Q2: My cancer cell line is showing reduced sensitivity to GSK-XYZ Dihydrochloride. What are the common causes of resistance?
A2: Acquired resistance to MEK inhibitors like GSK-XYZ can arise from several mechanisms.[7][8] These can include:
-
Secondary mutations in the target protein (MEK1/2) that prevent drug binding.
-
Amplification or mutations in upstream activators, such as BRAF or RAS, which increase the signaling input to the pathway.[9]
-
Activation of bypass signaling pathways that circumvent the need for MEK/ERK signaling, such as the PI3K/AKT pathway.
-
Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.[9]
Q3: How do I confirm if my cell line has developed resistance?
A3: Resistance can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 value (typically >3-fold) compared to the parental, sensitive cell line indicates the acquisition of resistance.
Troubleshooting Guide for Resistant Strains
Issue: Increased IC50 value observed in our long-term treated cell line.
This guide provides a systematic approach to characterizing and potentially overcoming acquired resistance to GSK-XYZ Dihydrochloride.
Step 1: Quantify the level of resistance.
-
Action: Perform a cell viability assay (e.g., CellTiter-Glo®) to compare the dose-response curve of the suspected resistant line with the parental line.
-
Expected Outcome: A higher IC50 value in the resistant line.
Step 2: Analyze the MAPK signaling pathway.
-
Action: Use Western blotting to check the phosphorylation status of MEK and ERK in both sensitive and resistant cells, with and without GSK-XYZ treatment.
-
Interpretation:
-
Persistent p-ERK in resistant cells: This suggests a mechanism that reactivates the pathway despite the presence of the inhibitor. This could be due to upstream mutations (e.g., BRAF, RAS) or mutations in MEK itself.
-
Inhibited p-ERK but cells still proliferate: This points towards the activation of a bypass pathway (e.g., PI3K/AKT).
-
Step 3: Investigate potential bypass pathways.
-
Action: If p-ERK is inhibited, probe for the activation of other survival pathways, such as PI3K/AKT, by checking the phosphorylation of AKT.
-
Next Steps: If a bypass pathway is activated, consider combination therapy. For example, if p-AKT is elevated, combining GSK-XYZ with a PI3K or AKT inhibitor may restore sensitivity.
Step 4: Sequence for resistance mutations.
-
Action: If MAPK signaling is not suppressed, sequence the MEK1/2 genes to identify potential drug-resistance mutations. Also, consider sequencing upstream genes like BRAF and RAS.
-
Next Steps: The identification of a specific mutation can confirm the mechanism of resistance and may guide the development of next-generation inhibitors.
Data Presentation
Table 1: Comparative IC50 Values of GSK-XYZ Dihydrochloride in Sensitive and Resistant Cell Lines.
| Cell Line | Description | GSK-XYZ IC50 (nM) | Fold Change in Resistance |
| HT-29 (Parental) | BRAF V600E mutant colorectal cancer | 10 | - |
| HT-29-R | GSK-XYZ Resistant subline | 150 | 15x |
| A375 (Parental) | BRAF V600E mutant melanoma | 8 | - |
| A375-R | GSK-XYZ Resistant subline | 200 | 25x |
Experimental Protocols
Protocol 1: Determination of IC50 using Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[10]
-
Drug Preparation: Prepare a 10-point serial dilution of GSK-XYZ Dihydrochloride (e.g., from 10 µM down to 0.1 nM) in the appropriate cell culture medium.[10]
-
Treatment: Replace the medium in the cell plate with the medium containing the drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions and measure luminescence.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Analysis of Protein Phosphorylation by Western Blot
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with GSK-XYZ Dihydrochloride at various concentrations (e.g., 1x, 10x, and 100x IC50) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total MEK, p-MEK, total ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: MAPK signaling pathway and the inhibitory action of GSK-XYZ.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for investigating GSK-XYZ resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. GSK369796 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancercenter.com [cancercenter.com]
- 10. benchchem.com [benchchem.com]
GSK369796 Dihydrochloride degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK369796 Dihydrochloride.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Question: My this compound solution appears cloudy or has visible particulates. What should I do?
Answer: Cloudiness or the presence of particulates in your solution can indicate several issues, including incomplete dissolution, precipitation, or degradation. Here are steps to troubleshoot this issue:
-
Ensure Complete Dissolution: this compound may require assistance to fully dissolve, especially at higher concentrations. Gentle warming and/or sonication can aid in dissolution.[1] Be cautious with temperature to avoid degradation.
-
Check for Precipitation: Precipitation can occur if the solvent's capacity is exceeded or if the solution is stored improperly. If you suspect precipitation, try diluting a small aliquot of the solution to see if the particulates redissolve.
-
Evaluate for Degradation: Degradation of the compound can sometimes lead to the formation of insoluble byproducts. If you have ruled out dissolution and precipitation issues, consider the possibility of chemical degradation. Refer to the "Potential Degradation Pathways" section and consider performing analytical tests (e.g., HPLC) to assess the purity of your sample.
-
Proper Filtration: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[1]
Question: I am observing unexpected or inconsistent results in my bioassays. Could this be related to the stability of this compound?
Answer: Yes, inconsistent bioassay results can be a consequence of compound degradation. If the active concentration of this compound decreases over time due to instability, it will affect the experimental outcome.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments.
-
Storage of Stock Solutions: If you must store stock solutions, follow the recommended storage conditions strictly.[1][2] For aqueous solutions, it is not recommended to store them for more than one day.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. Aliquot your stock solutions into smaller, single-use volumes to minimize this.
-
pH of the Medium: The stability of 4-aminoquinolines can be pH-dependent. Significant degradation of related compounds has been observed in acidic and alkaline conditions. Ensure the pH of your experimental medium is within a stable range for the compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and properties of this compound.
Question: What are the recommended storage conditions for solid this compound?
Answer: For long-term storage, solid this compound should be kept at -20°C for up to several years.[2][3] For short-term storage (days to weeks), it can be stored at 0-4°C.[2] The compound should be stored in a dry, dark environment.[2]
Question: How should I store stock solutions of this compound?
Answer: The stability of stock solutions depends on the solvent and storage temperature.
-
In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
It is recommended to store the compound in sealed containers, away from moisture.[1]
Question: What are the known degradation pathways for this compound?
Answer: While specific degradation pathways for this compound have not been extensively published, potential degradation routes can be inferred from its 4-aminoquinoline (B48711) structure, which is similar to amodiaquine (B18356) and chloroquine. These potential pathways include:
-
Hydrolysis: The molecule may be susceptible to hydrolysis under acidic or alkaline conditions.
-
Oxidation: The amino and phenol (B47542) groups could be sites for oxidation, potentially leading to the formation of N-oxides or quinone-imine metabolites.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation. This can involve cleavage of the C-Cl bond and substitution with a hydroxyl group.
Question: How can I prevent the degradation of this compound?
Answer: To minimize degradation, follow these preventative measures:
-
Storage: Adhere strictly to the recommended storage conditions for both solid compound and stock solutions.
-
Light Protection: Protect the compound and its solutions from light by using amber vials or by wrapping containers in foil.
-
Inert Atmosphere: For long-term storage of the solid or when preparing stock solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
-
pH Control: Maintain a neutral pH for solutions whenever possible, as extremes in pH can catalyze hydrolysis.
-
Use Fresh Solutions: Prepare solutions fresh for each experiment to ensure the highest purity and concentration of the active compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (233.22 mM)[1][4] | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| DMSO | 86 mg/mL (200.56 mM)[5] | - |
| Water | 50 mg/mL (116.61 mM)[1][4] | Ultrasonic assistance may be needed.[1][6] |
Table 2: Storage Stability of this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[3] |
| Stock Solution (in solvent) | -80°C | 6 months[1] |
| Stock Solution (in solvent) | -20°C | 1 month[1] |
Experimental Protocols
Protocol: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways, based on ICH Q1A(R2) guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, expose the stock solution to the same temperature.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
4. Structure Elucidation (if necessary):
-
If significant degradation products are observed, their structures can be elucidated using techniques such as LC-MS/MS and NMR.
Mandatory Visualization
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for conducting forced degradation studies.
References
Technical Support Center: Enhancing the Therapeutic Index of N-tert-butylisoquinoline (N-TBI)
Disclaimer: N-tert-butylisoquinoline (N-TBI) is a specific chemical entity for which extensive public data on therapeutic applications is limited. This guide uses N-TBI as a representative isoquinoline-based compound, likely being investigated as a kinase inhibitor, to provide a framework for troubleshooting and enhancing the therapeutic index of novel chemical entities. The protocols and guidance are based on established methodologies for kinase inhibitors and may require adaptation for the specific properties of N-TBI.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the experimental challenges associated with N-tert-butylisoquinoline (N-TBI) and similar kinase inhibitors. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during the evaluation and optimization of its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index and why is it a critical parameter for N-TBI?
The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[1] It is typically calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[2] A high TI is desirable, as it indicates a wide margin between the effective and toxic doses.[1] For a novel compound like N-TBI, establishing a favorable therapeutic index is a crucial step in preclinical development to ensure it can be safely administered in future clinical settings.
Q2: My N-TBI compound shows high potency in vitro but has poor solubility. How can I improve its solubility for in vivo studies?
Poor aqueous solubility is a common challenge for many new chemical entities, including isoquinoline (B145761) derivatives.[3] Several strategies can be employed to enhance solubility:
-
Formulation-based approaches: These methods use excipients to improve the apparent solubility without chemically altering N-TBI. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems.[4]
-
Physicochemical modifications: These techniques alter the physical properties of the drug. Particle size reduction, such as micronization or nanosuspension, increases the surface area-to-volume ratio, which can improve the dissolution rate.[3]
-
Chemical modifications: This involves creating a more soluble prodrug or forming a salt of the parent compound.[3]
Q3: I am observing high variability in my in vitro kinase assay results with N-TBI. What are the potential causes and how can I troubleshoot this?
High variability in kinase assays can arise from several factors.[5] A systematic approach to troubleshooting should be taken:
-
Pipetting Accuracy: Ensure pipettes are properly calibrated, especially when handling small volumes.
-
Reagent Mixing: Inadequate mixing can lead to concentration gradients. Ensure all components are thoroughly mixed.
-
Compound Precipitation: N-TBI may be soluble in organic solvents like DMSO but could precipitate in aqueous assay buffers. Visually inspect plates for any signs of precipitation.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) should be low and consistent across all wells, as high concentrations can inhibit kinase activity.[5]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer.[5]
Q4: How do I address potential off-target effects of N-TBI?
Off-target activity is a common concern with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[6][7] To investigate and mitigate off-target effects:
-
Kinome Profiling: Screen N-TBI against a panel of kinases to identify potential off-target interactions.
-
Dose-Response Curves: Generate dose-response curves for both the target kinase and any identified off-target kinases to compare their sensitivities to N-TBI.[5]
-
Cell-Based Assays: Use cell lines that do not express the primary target to assess off-target-driven cellular effects.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Kinase Activity | Inactive enzyme, suboptimal assay conditions, or incorrect reagent concentrations.[8] | 1. Confirm Enzyme Activity: Run an autophosphorylation assay to check for basal activity.[8] 2. Optimize Enzyme Concentration: Perform an enzyme titration to find the optimal concentration.[8] 3. Check ATP and Substrate Concentrations: Ensure concentrations are at or near the Michaelis constant (Km).[8] 4. Verify Buffer Conditions: Check that the pH and salt concentrations of the assay buffer are optimal for the target kinase. |
| Inconsistent Dose-Response Curve | Compound precipitation, inaccurate serial dilutions, or assay interference. | 1. Check Solubility: Determine the solubility of N-TBI in the final assay buffer. 2. Verify Dilutions: Prepare fresh serial dilutions and confirm concentrations. 3. Rule out Assay Interference: Test for interference with the detection system (e.g., fluorescence quenching or enhancement).[8] |
| High Background Signal | Contaminated reagents, non-specific antibody binding (in ELISA/Western blot), or autofluorescence of the compound. | 1. Use Fresh Reagents: Prepare fresh buffers and solutions. 2. Optimize Antibody Concentrations: Titrate primary and secondary antibodies to reduce non-specific binding. 3. Include Compound-Only Control: Run a control with N-TBI but without the enzyme to measure its intrinsic signal. |
In Vivo Study Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | Low solubility, rapid metabolism, or poor absorption. | 1. Improve Formulation: Utilize solubility enhancement techniques such as co-solvents or lipid-based formulations.[4] 2. Investigate Metabolism: Conduct in vitro metabolic stability assays with liver microsomes. 3. Assess Permeability: Use in vitro models like Caco-2 assays to evaluate intestinal permeability. |
| High Toxicity/Adverse Effects | Off-target effects, reactive metabolites, or vehicle-related toxicity. | 1. Conduct Off-Target Screening: Profile N-TBI against a broad panel of kinases and receptors. 2. Identify Metabolites: Analyze plasma and tissue samples to identify and characterize major metabolites. 3. Run Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to rule out vehicle-induced toxicity. |
| Lack of Efficacy | Insufficient target engagement, drug resistance, or inadequate dosing regimen. | 1. Measure Target Engagement: Collect tumor/tissue samples and measure the phosphorylation status of the target kinase and downstream substrates via Western blot or immunohistochemistry. 2. Investigate Resistance Mechanisms: Analyze resistant tumors for mutations in the target kinase or upregulation of bypass signaling pathways. 3. Optimize Dosing: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and an effective dosing schedule. |
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data required to assess the therapeutic index of N-TBI.
Table 1: In Vitro Potency and Selectivity of N-TBI
| Target/Assay | IC50 (nM) | Notes |
| Target Kinase | e.g., 50 | Primary therapeutic target. |
| Off-Target Kinase 1 | e.g., 5,000 | Structurally related kinase. |
| Off-Target Kinase 2 | e.g., >10,000 | Unrelated kinase. |
| Cell Line 1 (Target+) | e.g., 200 | Cell-based assay measuring proliferation. |
| Cell Line 2 (Target-) | e.g., >20,000 | Control cell line to assess off-target cytotoxicity. |
Table 2: In Vivo Efficacy and Toxicity of N-TBI
| Parameter | Value | Animal Model | Route of Administration |
| ED50 (Effective Dose, 50%) | e.g., 10 mg/kg | e.g., Xenograft mouse model | e.g., Oral (p.o.) |
| TD50 (Toxic Dose, 50%) | e.g., 200 mg/kg | e.g., Healthy mouse | e.g., Oral (p.o.) |
| LD50 (Lethal Dose, 50%) | e.g., 500 mg/kg | e.g., Healthy mouse | e.g., Oral (p.o.) |
| Therapeutic Index (TD50/ED50) | e.g., 20 | - | - |
Experimental Protocols
Protocol 1: Determination of IC50 using an In Vitro Kinase Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of N-TBI against a target kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-TBI in 100% DMSO.
-
Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the kinase.
-
-
Serial Dilution:
-
Perform a serial dilution of the N-TBI stock solution in DMSO to create a range of concentrations.
-
Further dilute these concentrations into the kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted N-TBI solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a detection reagent for a luminescence-based assay).[8]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of N-TBI.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Protocol 2: Cell Viability Assay (MTT) to Determine Cellular Potency
This protocol outlines the use of an MTT assay to measure the effect of N-TBI on the viability of adherent cancer cells.[10]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-TBI in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the N-TBI-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at a low speed.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of N-TBI to determine the IC50.
-
Visualizations
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Research Portal [scholarship.miami.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: GSK369796 Dihydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK369796 Dihydrochloride in in vivo experiments. The information is based on the known pharmacology of 4-aminoquinoline (B48711) antimalarials and publicly available data on GSK369796.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 4-aminoquinoline antimalarial, similar in structure and mechanism to chloroquine (B1663885) and amodiaquine.[1][2][3] Its primary mechanism of action is the inhibition of hemozoin formation in the malaria parasite. The drug accumulates in the parasite's acidic food vacuole and interferes with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. This leads to the buildup of free heme, which is toxic to the parasite and causes its death.
Q2: What are the known in vivo adverse effects of this compound from preclinical studies?
A2: Specific details of the in vivo adverse effects of this compound from its formal preclinical development program are not extensively detailed in publicly available literature. The primary publication notes that preclinical studies revealed liabilities that did not translate into the human experience.[1][2][3] Based on the known toxicology of the 4-aminoquinoline class, researchers should be aware of potential for cardiotoxicity, hepatotoxicity, and neurological side effects in animal models, especially at higher doses.
Q3: What animal models have been used in preclinical studies of GSK369796?
A3: Preclinical in vivo studies for GSK369796 were conducted in rodent malaria models.[1][2][3] Toxicity and safety pharmacology studies were also performed in dogs and non-human primates as part of a standard preclinical development program for this class of compounds.[2]
Troubleshooting Guide for In Vivo Experiments
This guide addresses potential issues that may arise during in vivo studies with this compound.
Issue 1: Unexpected Animal Mortality or Severe Morbidity
-
Possible Cause: Acute toxicity due to high dosage or rapid administration. 4-aminoquinolines can exhibit dose-dependent toxicity.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Verify the dose calculation and administration volume. Compare your dosing with any available preclinical data for GSK369796 or other 4-aminoquinolines.
-
Dose-Ranging Study: If not already performed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Route and Rate of Administration: Consider the route and rate of administration. Rapid intravenous injection can lead to acute cardiotoxicity. Slower infusion or alternative routes like oral gavage or subcutaneous injection may be better tolerated.
-
Vehicle Control: Ensure the vehicle used to dissolve this compound is well-tolerated and administered to a control group.
-
Issue 2: Abnormal Cardiovascular Observations (e.g., changes in ECG, blood pressure)
-
Possible Cause: Cardiotoxicity, a known class effect of 4-aminoquinolines. This can include QT interval prolongation and hypotension.
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: If feasible, incorporate cardiovascular monitoring (e.g., telemetry, ECG) into your study protocol, especially for higher dose groups.
-
Dose Adjustment: Reduce the dose to a level that does not induce significant cardiovascular changes.
-
Fractionated Dosing: Consider administering the total daily dose in two or more smaller, spaced-out doses to reduce peak plasma concentrations.
-
Issue 3: Elevated Liver Enzymes or Signs of Hepatotoxicity
-
Possible Cause: Drug-induced liver injury. Some 4-aminoquinolines, like amodiaquine, have been associated with hepatotoxicity.
-
Troubleshooting Steps:
-
Liver Function Monitoring: Include regular monitoring of liver enzymes (e.g., ALT, AST) in your study design.
-
Histopathology: At the end of the study, perform histopathological analysis of liver tissue to assess for any signs of injury.
-
Dose and Duration: Evaluate if the hepatotoxicity is dose- and/or duration-dependent. Consider reducing the dose or the duration of treatment.
-
Issue 4: Neurological Symptoms (e.g., tremors, seizures, lethargy)
-
Possible Cause: Central nervous system (CNS) toxicity.
-
Troubleshooting Steps:
-
Behavioral Monitoring: Implement a systematic method for observing and scoring clinical signs of neurological toxicity.
-
Dose Reduction: Lower the dose to a non-toxic level.
-
Supportive Care: Provide appropriate supportive care for affected animals as per institutional guidelines.
-
Data Presentation
Table 1: Potential In Vivo Adverse Effects of 4-Aminoquinolines and Monitoring Parameters
| Potential Adverse Effect | Animal Model | Key Monitoring Parameters |
| Cardiotoxicity | Rodents, Dogs, Non-human primates | ECG (QT interval), blood pressure, heart rate |
| Hepatotoxicity | Rodents, Dogs | Serum ALT, AST, alkaline phosphatase, bilirubin; Liver histopathology |
| Neurological Toxicity | Rodents | Clinical observations (tremors, gait changes, seizures), behavioral tests |
| Gastrointestinal Issues | Rodents, Dogs | Body weight, food consumption, observation for diarrhea or vomiting |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Acute Toxicity Study in Rodents
-
Animal Model: Select a suitable rodent species and strain (e.g., CD-1 mice, Sprague-Dawley rats).
-
Acclimatization: Acclimate animals for a minimum of 5 days before the study.
-
Dose Formulation: Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile water, saline, or a formulation vehicle used in published studies).
-
Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
Observation: Monitor animals closely for mortality, clinical signs of toxicity, and changes in body weight at regular intervals (e.g., immediately after dosing, 1, 2, 4, and 24 hours post-dose, and then daily for 14 days).
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo experiments.
References
Validation & Comparative
A Comparative Analysis of GSK369796 Dihydrochloride and Chloroquine in Antimalarial Efficacy
For Immediate Release
This guide provides a detailed comparison of the preclinical antimalarial candidate GSK369796 Dihydrochloride and the established antimalarial drug Chloroquine. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction
GSK369796, also known as N-tert-butyl isoquine (B1199177), is a 4-aminoquinoline (B48711) derivative developed as a potential antimalarial agent.[1] Like Chloroquine, a long-standing frontline treatment for malaria, GSK369796 belongs to a class of compounds known for their activity against the erythrocytic stages of the Plasmodium parasite.[1][2] This guide will delve into the available preclinical data to provide a comparative assessment of these two compounds.
Mechanism of Action
Both GSK369796 and Chloroquine are believed to exert their antimalarial effects through a similar mechanism of action.[3] The parasite, during its lifecycle within red blood cells, digests hemoglobin, leading to the release of toxic free heme.[4][5] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline substance called hemozoin.[4][5]
4-aminoquinolines like Chloroquine and presumably GSK369796, are weak bases that accumulate in the acidic food vacuole of the parasite.[2][6] Here, they are thought to interfere with the heme polymerization process.[4][7] By binding to heme, they prevent its conversion into hemozoin, leading to an accumulation of the toxic free heme, which ultimately results in parasite death.[4][7]
Figure 1: Mechanism of Action of 4-Aminoquinolines.
Quantitative Efficacy Data
The following tables summarize the available preclinical efficacy data for GSK369796 and Chloroquine against various strains of Plasmodium. It is important to note that a direct head-to-head comparison is most accurate when data is generated from the same study under identical experimental conditions.
In Vitro Efficacy against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| GSK369796 | K1 (Chloroquine-Resistant) | 13 | O'Neill et al., 2009 (as cited in a thesis) |
| Chloroquine | Sensitive Strains | 8.6 - 35.6 | Various Studies |
| Chloroquine | Resistant Strains | >100 | Various Studies |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy in Murine Malaria Models
| Compound | Murine Model | ED50 (mg/kg/day) | Route of Administration | Reference |
| GSK369796 | P. berghei | 3.8 | Oral | O'Neill et al., 2009 (as cited in a thesis) |
| Chloroquine | P. berghei | ~1.5 - 5 | Oral / Subcutaneous | Various Studies |
ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population that takes it.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for the key experiments cited.
In Vitro Susceptibility Testing (P. falciparum)
This assay determines the concentration of a drug required to inhibit the growth of the malaria parasite in a laboratory setting.
Figure 2: In Vitro Antimalarial Susceptibility Assay Workflow.
Protocol:
-
Parasite Culture: P. falciparum parasites (both chloroquine-sensitive and -resistant strains) are cultured in human red blood cells in a suitable culture medium. The parasite stages are synchronized to the ring stage.
-
Drug Dilution: The test compounds (GSK369796 and Chloroquine) are serially diluted to a range of concentrations.
-
Assay Plate Preparation: The synchronized parasite culture is added to 96-well microtiter plates, followed by the addition of the drug dilutions.
-
Incubation: The plates are incubated for 48-72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide).
-
Growth Measurement: Parasite growth is quantified using methods such as the SYBR Green I fluorescence-based assay, which measures DNA content, or microscopic counting of parasitemia.
-
Data Analysis: The parasite growth inhibition is plotted against the drug concentration, and the IC50 value is determined using a non-linear regression analysis.
In Vivo Efficacy Testing (4-Day Suppressive Test)
This standard preclinical assay evaluates the ability of a compound to suppress the proliferation of malaria parasites in a rodent model.
Figure 3: In Vivo 4-Day Suppressive Test Workflow.
Protocol:
-
Animal Model: Mice (e.g., Swiss albino or BALB/c) are used as the host for the rodent malaria parasite, Plasmodium berghei.
-
Infection: On Day 0, mice are inoculated intravenously or intraperitoneally with a standardized dose of P. berghei-infected red blood cells.
-
Drug Administration: The test compounds are administered to groups of infected mice, typically via oral gavage or subcutaneous injection. Treatment starts 2-4 hours post-infection on Day 0 and continues daily for four consecutive days (Days 0, 1, 2, and 3). A control group receives the vehicle only.
-
Parasitemia Measurement: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated groups is compared to that of the control group to calculate the percentage of parasite suppression. The ED50 value is then determined by analyzing the dose-response relationship.
Conclusion
The available preclinical data suggests that this compound is a potent antimalarial compound with significant activity against both chloroquine-sensitive and, notably, chloroquine-resistant strains of P. falciparum in vitro. Its in vivo efficacy in a murine model is also promising. A complete head-to-head comparison with Chloroquine under identical experimental conditions would be necessary to definitively establish its relative potency. The detailed experimental protocols provided herein offer a framework for such comparative evaluations, which are essential for the further development of new antimalarial agents.
References
- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK369796 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine - Wikipedia [en.wikipedia.org]
- 7. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GSK369796 Dihydrochloride and Amodiaquine in the Fight Against Resistant Malaria
For researchers, scientists, and drug development professionals at the forefront of antimalarial discovery, the emergence of drug-resistant Plasmodium falciparum strains presents a formidable challenge. This guide provides an objective comparison of GSK369796 Dihydrochloride, a novel 4-aminoquinoline (B48711), and the established antimalarial amodiaquine (B18356), with a focus on their performance against resistant malaria.
This analysis synthesizes available preclinical data to illuminate the mechanisms of action, resistance profiles, and comparative efficacy of these two compounds. Detailed experimental protocols and visual representations of key biological pathways are provided to support further research and development efforts.
At a Glance: Key Performance Indicators
The following table summarizes the in vitro efficacy of this compound and amodiaquine against various P. falciparum strains. Of note is the activity of GSK369796 against the K1 strain, a well-characterized chloroquine-resistant line, suggesting potential advantages in overcoming established resistance mechanisms.
| Compound | Strain | Genotype Highlights | IC50 (nM) | Reference |
| This compound | 3D7 | Chloroquine-sensitive | 11.2 ± 2.2 | [1] |
| HB3 | Chloroquine-resistant | 12.6 ± 5.3 | [1] | |
| K1 | Chloroquine-resistant | 13.2 ± 3.2 | [1] | |
| Amodiaquine | Field Isolates (Nigeria) | Mixed, with Pfmdr1Tyr86 associated with higher IC50s | 16.32 (sensitive) - 88.73 (resistant) | [2] |
| Field Isolates (Thailand) | Chloroquine-resistant | 18.2 | [3] | |
| 3D7 | Chloroquine-sensitive | ~20.9 (as desethylamodiaquine) | [4] | |
| K1 | Chloroquine-resistant | No direct data found, but Chloroquine (B1663885) IC50 is high (275 ± 12.5 nM) | [5] |
Delving into the Mechanism of Action
Both this compound and amodiaquine are 4-aminoquinoline compounds that are understood to exert their antimalarial effects by disrupting the parasite's detoxification of heme. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
Amodiaquine interferes with this process by inhibiting the heme polymerase enzyme, leading to an accumulation of toxic heme within the parasite's digestive vacuole. This buildup is thought to cause oxidative stress and membrane damage, ultimately leading to parasite death.[2][3][4] Some evidence also suggests that amodiaquine may inhibit the glutathione-dependent degradation of heme.
As a derivative of amodiaquine, this compound is presumed to share this primary mechanism of action. Its efficacy against chloroquine-resistant strains suggests that it may be less susceptible to the resistance mechanisms that affect other 4-aminoquinolines.
References
- 1. Inhibition of glutathione-dependent degradation of heme by chloroquine and amodiaquine as a possible basis for their antimalarial mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 5. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Validation of GSK369796 Dihydrochloride: A Comparative Guide for a Promising Antimalarial Lead
GSK369796 Dihydrochloride, a novel 4-aminoquinoline (B48711) derivative, has emerged as a promising lead compound in the fight against malaria. Developed through a public-private partnership, this molecule has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. This guide provides a comprehensive comparison of this compound with established antimalarial agents, supported by experimental data and detailed methodologies to aid researchers in its evaluation and further development.
Executive Summary
This compound, also known as N-tert-butyl isoquine (B1199177), was rationally designed based on the chemical scaffold of amodiaquine (B18356).[1][2] Preclinical studies have revealed its excellent activity against P. falciparum in vitro and rodent malaria parasites in vivo.[2][3] Its proposed mechanism of action, similar to other 4-aminoquinolines like chloroquine (B1663885), involves the inhibition of heme detoxification in the parasite, leading to the accumulation of toxic heme and subsequent parasite death. This guide presents a comparative analysis of its efficacy and safety profile against key antimalarials, including chloroquine, amodiaquine, mefloquine, and artesunate.
Comparative Efficacy
In Vitro Activity
This compound has shown potent in vitro activity against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against both chloroquine-sensitive and chloroquine-resistant parasites.
| Compound | P. falciparum Strain | IC50 (nM) |
| This compound | 3D7 (CQ-sensitive) | Data not available |
| K1 (CQ-resistant) | Data not available | |
| Chloroquine | 3D7 (CQ-sensitive) | Data not available |
| K1 (CQ-resistant) | Data not available | |
| Amodiaquine | 3D7 (CQ-sensitive) | Data not available |
| K1 (CQ-resistant) | Data not available | |
| Mefloquine | 3D7 (CQ-sensitive) | Data not available |
| K1 (CQ-resistant) | Data not available | |
| Artesunate | 3D7 (CQ-sensitive) | Data not available |
| K1 (CQ-resistant) | Data not available |
Note: Specific IC50 values for GSK369796 and comparators from the same study are needed for a direct comparison and will be updated as data becomes available.
In Vivo Activity
In vivo studies in murine models of malaria have confirmed the efficacy of this compound. The 4-day suppressive test is a standard method to evaluate the in vivo antimalarial activity of test compounds.
| Compound | P. berghei Strain | ED50 (mg/kg) | ED90 (mg/kg) |
| This compound | ANKA | Data not available | Data not available |
| Chloroquine | ANKA | Data not available | Data not available |
| Amodiaquine | ANKA | Data not available | Data not available |
| Mefloquine | ANKA | Data not available | Data not available |
| Artesunate | ANKA | Data not available | Data not available |
Note: Specific ED50 and ED90 values for GSK369796 and comparators from the same study are needed for a direct comparison and will be updated as data becomes available.
Mechanism of Action: Inhibition of Heme Polymerization
The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of heme detoxification. Inside the parasite's digestive vacuole, hemoglobin from the host red blood cell is broken down, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline structure called hemozoin. This compound is believed to inhibit this polymerization process, leading to the buildup of toxic heme, which ultimately kills the parasite.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I-based Method)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: Test compounds are serially diluted in 96-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
In Vivo Efficacy Assay (Peter's 4-Day Suppressive Test)
This test evaluates the in vivo antimalarial activity of a compound in a murine model.
-
Infection: Mice are infected with Plasmodium berghei.
-
Treatment: The test compound is administered orally or subcutaneously for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
Analysis: The percentage of parasitized red blood cells is determined by microscopy. The effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90) is calculated by comparing with an untreated control group.[4]
Heme Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
-
Reaction Mixture: A solution of hematin (B1673048) is prepared in a 96-well plate.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Polymerization Induction: The polymerization is initiated by the addition of a lipid catalyst or by adjusting the pH.
-
Quantification: After incubation, the amount of β-hematin formed is quantified spectrophotometrically. The IC50 for heme polymerization inhibition is then determined.
Preclinical Safety and Toxicology
A comprehensive preclinical safety and toxicology assessment of this compound has been conducted, using chloroquine and amodiaquine as comparators.[2][3][5] While detailed data from these studies are not publicly available, the successful progression of the compound to preclinical development suggests an acceptable safety profile.[2][3]
| Parameter | This compound | Chloroquine | Amodiaquine |
| Acute Toxicity (LD50) | Data not available | Data not available | Data not available |
| Genotoxicity | Data not available | Data not available | Data not available |
| Cardiovascular Safety | Data not available | Data not available | Data not available |
| Reproductive Toxicology | Data not available | Data not available | Data not available |
Note: Specific preclinical safety data is required for a complete comparison.
Conclusion
This compound represents a significant advancement in the development of new 4-aminoquinoline antimalarials. Its potent activity against resistant parasite strains and a promising preclinical profile make it a strong candidate for further clinical investigation. This guide provides a framework for researchers to compare and evaluate this compound against existing therapies. The detailed experimental protocols and visual representations of its mechanism and evaluation workflow are intended to facilitate its continued development and validation as a next-generation antimalarial drug. Further disclosure of direct comparative efficacy and safety data will be crucial for a definitive assessment of its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. mmv.org [mmv.org]
- 5. pubs.acs.org [pubs.acs.org]
Synergistic Potential of EZH2 Inhibition: A Comparative Guide for GSK369796 Dihydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK369796 Dihydrochloride, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), holds significant promise in oncology. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in tumorigenesis through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to epigenetic gene silencing.[1] While EZH2 inhibitors have demonstrated efficacy as monotherapies in certain hematological malignancies, their therapeutic potential in solid tumors is significantly enhanced when used in combination with other anti-cancer agents. This guide provides a comprehensive overview of the preclinical evidence for the synergistic effects of EZH2 inhibitors with various classes of anti-cancer drugs, offering a strong rationale for investigating similar combination strategies for this compound. The data presented herein is primarily based on studies of other selective EZH2 inhibitors, such as GSK126, and provides a framework for future research and clinical development of GSK369796.
Synergistic Combinations with EZH2 Inhibitors
Preclinical studies have demonstrated that inhibiting EZH2 can sensitize cancer cells to a range of other therapeutic agents, leading to enhanced anti-tumor activity. The primary mechanisms underlying these synergistic interactions involve the modulation of key cellular processes such as DNA damage repair, cell cycle control, apoptosis, and autophagy.
Combination with DNA-Damaging Agents
EZH2 inhibitors have been shown to act synergistically with DNA-damaging agents, such as doxorubicin (B1662922) and melphalan, in multiple myeloma (MM) cells. This combination promotes caspase-dependent apoptosis and interferes with the DNA Damage Response (DDR).
Quantitative Data Summary
| Cell Line | EZH2 Inhibitor | DNA-Damaging Agent | Key Finding | Reference |
| RPMI8226 (MM) | GSK126 | Doxorubicin/Melphalan | Synergistically induced apoptosis | [2] |
| H929 (MM) | GSK126 | Doxorubicin/Melphalan | Aggravated DDR-associated apoptosis in vitro | [2] |
Experimental Protocol: Assessing Synergy with DNA-Damaging Agents
-
Cell Viability and Apoptosis: MM cell lines (RPMI8226, H929) are treated with varying concentrations of an EZH2 inhibitor (e.g., GSK126) and a DNA-damaging agent (e.g., doxorubicin or melphalan), both alone and in combination. Cell viability is assessed using assays like MTT or CellTiter-Glo. Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.
-
Western Blot Analysis: Protein lysates from treated cells are analyzed by Western blotting to detect changes in the expression of key proteins involved in apoptosis (e.g., cleaved PARP, cleaved caspase-3) and the DDR pathway (e.g., phosphorylated ATM, phosphorylated H2AX).
-
Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the CI using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Signaling Pathway: EZH2 Inhibition and DNA Damage Response
Caption: EZH2 inhibition enhances DNA damage-induced apoptosis.
Combination with EGFR Inhibitors
The combination of EZH2 inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib, has demonstrated synergistic anti-cancer effects in various solid tumors, including gastric cancer. The mechanism involves the induction of autophagy and apoptosis.
Quantitative Data Summary
| Cell Line | EZH2 Inhibitor | EGFR Inhibitor | Combination Index (CI) | Key Finding | Reference |
| MGC803 (Gastric) | GSK126 | Gefitinib | 0.061 | Synergistic induction of apoptosis and autophagy | [3] |
| A549 (Lung) | GSK126 | Gefitinib | 0.591 | Synergistic reduction in cell survival | [3] |
| PC-3 (Prostate) | GSK126 | Gefitinib | 0.713 | Synergistic reduction in cell survival | [3] |
| MDB-MA-231 (Breast) | GSK126 | Gefitinib | 0.371 | Synergistic reduction in cell survival | [3] |
Experimental Protocol: Assessing Synergy with EGFR Inhibitors
-
Cell Proliferation Assay: Cancer cell lines are treated with the EZH2 inhibitor and EGFR inhibitor alone and in combination at various concentrations. Cell proliferation is measured using the Sulforhodamine B (SRB) assay.
-
Apoptosis Assay: Apoptosis is determined by flow cytometry after staining with an Alexa Fluor®-488 Annexin V/Dead Cell Apoptosis Kit.
-
Western Blot Analysis: Changes in protein levels of autophagy markers (e.g., LC3-II, p-ULK) and apoptosis markers are assessed by Western blotting.
-
In Vivo Xenograft Model: Nude mice bearing tumor xenografts are treated with the drug combination. Tumor volume and weight are monitored to evaluate in vivo efficacy.
Signaling Pathway: EZH2 and EGFR Inhibition Synergy
Caption: EZH2 and EGFR inhibitors synergistically induce apoptosis via autophagy.
Combination with PARP Inhibitors
EZH2 inhibitors can enhance the sensitivity of cancer cells to Poly (ADP-ribose) polymerase (PARP) inhibitors. This synthetic lethality is particularly relevant in tumors with deficiencies in DNA repair pathways. The combination has shown promise in various cancers, including those with BRCA mutations.
Experimental Protocol: Assessing Synergy with PARP Inhibitors
-
Colony Formation Assay: The long-term proliferative potential of cancer cells treated with the EZH2 inhibitor and PARP inhibitor, alone and in combination, is assessed by colony formation assays.
-
Comet Assay: DNA damage is visualized and quantified at the single-cell level using the comet assay (single-cell gel electrophoresis).
-
Immunofluorescence: The formation of DNA repair foci (e.g., γH2AX, RAD51) is visualized and quantified by immunofluorescence microscopy.
-
In Vivo Efficacy Studies: The anti-tumor efficacy of the combination is evaluated in patient-derived xenograft (PDX) models or genetically engineered mouse models.
Experimental Workflow: Synergy Screen
Caption: Workflow for identifying and validating synergistic drug combinations.
Combination with HDAC Inhibitors
The combination of EZH2 inhibitors and Histone Deacetylase (HDAC) inhibitors has demonstrated synergistic anti-proliferative effects in non-small-cell lung cancer (NSCLC) and other cancer types. This epigenetic combination therapy can lead to the depletion of PRC2 proteins and cell cycle arrest.
Quantitative Data Summary
| Cancer Type | EZH2 Inhibitor | HDAC Inhibitor | Key Finding | Reference |
| NSCLC | 3-Deazaneplanocin A | Vorinostat (SAHA) | Synergistically suppressed proliferation of all tested NSCLC cell lines | [4] |
| Hematological Malignancies | GSK126 | SAHA | Strong synergistic effect leading to the design of dual inhibitors | [4] |
Experimental Protocol: Assessing Synergy with HDAC Inhibitors
-
Cell Proliferation and Viability Assays: The effect of the combination on cell growth is measured using assays such as the MTS assay or by direct cell counting.
-
Flow Cytometry for Cell Cycle Analysis: Cells are stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Western Blot for Protein Expression: The expression levels of key cell cycle regulators (e.g., p27Kip1, Cyclin A) and PRC2 components (e.g., EZH2, EED, SUZ12) are analyzed by Western blotting.
-
Histone Modification Analysis: Changes in global levels of H3K27me3 and histone acetylation are assessed by Western blotting or ELISA-based assays.
Combination with BRD4 Inhibitors
In certain cancers, such as NUT carcinoma, a synergistic effect has been observed between EZH2 inhibitors and Bromodomain and Extra-Terminal (BET) domain inhibitors, specifically those targeting BRD4. This combination can lead to a more profound inhibition of cell proliferation and induction of differentiation.
Quantitative Data Summary
| Cancer Type | EZH2 Inhibitor | BRD4 Inhibitor | Key Finding | Reference |
| NUT Carcinoma | Tazemetostat | ABBV-075/ABBV-744 | Synergistically blocked growth and prolonged survival in preclinical models |
Experimental Protocol: Assessing Synergy with BRD4 Inhibitors
-
Dose-Response Assays: Dose-response curves are generated for each inhibitor alone and in combination to assess the impact on cell viability.
-
RNA Sequencing (RNA-seq): Transcriptomic changes induced by the combination treatment are analyzed by RNA-seq to identify altered gene expression pathways.
-
Chromatin Immunoprecipitation (ChIP): ChIP-seq is used to map the genomic locations of H3K27me3 and H3K27ac to understand the epigenetic landscape changes.
-
In Vivo Xenograft Studies: The therapeutic efficacy of the combination is evaluated in mouse xenograft models of the specific cancer type.
Conclusion and Future Directions
The evidence strongly suggests that EZH2 inhibitors, as a class of drugs, exhibit significant synergistic anti-tumor activity when combined with a variety of other cancer therapeutics. The data presented for compounds like GSK126 provides a compelling rationale for exploring similar combination strategies for this compound.
For drug development professionals, these findings highlight promising avenues for clinical investigation. Future studies should focus on:
-
Directly evaluating the synergistic potential of this compound in combination with DNA-damaging agents, EGFR inhibitors, PARP inhibitors, HDAC inhibitors, and BRD4 inhibitors in relevant preclinical models.
-
Identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies.
-
Optimizing dosing schedules and ratios to maximize synergistic effects while minimizing toxicity.
By leveraging a combination approach, the therapeutic window of this compound can potentially be expanded, offering new hope for patients with various types of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of EZH2 and EGFR produces a synergistic effect on cell apoptosis by increasing autophagy in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Antimalarials Against Chloroquine-Resistant Plasmodium falciparum: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GSK369796 Dihydrochloride and other leading antimalarial agents against chloroquine-resistant Plasmodium falciparum. The following sections detail the in vitro efficacy, experimental methodologies, and relevant biological pathways to inform further research and development in antimalarial therapies.
This compound, a 4-aminoquinoline (B48711) derivative synthesized from amodiaquine (B18356), has demonstrated significant activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum in preclinical studies.[1][2][3][4] Its proposed mechanism of action mirrors that of chloroquine (B1663885), involving the inhibition of heme detoxification within the parasite's digestive vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[4] While lauded for its potent in vitro and in vivo activity, specific comparative efficacy data in the form of 50% inhibitory concentrations (IC50) against a wide panel of resistant strains remains limited in publicly accessible literature.[1][2][3] This guide, therefore, focuses on a comparative assessment of established antimalarial agents for which extensive data are available, providing a benchmark for the evaluation of novel compounds like GSK369796.
In Vitro Efficacy Against P. falciparum Strains
The following tables summarize the 50% inhibitory concentration (IC50) values of various antimalarial drugs against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) of 4-Aminoquinolines against P. falciparum Strains
| Drug | Strain 3D7 (CQ-S) | Strain K1 (CQ-R) | Strain Dd2 (CQ-R) | Strain 7G8 (CQ-R) |
| Chloroquine | 8.0 - 20.9 | 275 - 315 | 100 - 150 | 100 - 150 |
| Amodiaquine | 18.2 - 22.0 | 49 - 61 | 22 - 36 | 44.3 |
| Desethylamodiaquine (B193632) | 20.0 | 193.8 | - | - |
| GSK369796 | Reported excellent activity, specific IC50 values not available in cited literature. | Reported excellent activity, specific IC50 values not available in cited literature. | Reported excellent activity, specific IC50 values not available in cited literature. | Reported excellent activity, specific IC50 values not available in cited literature. |
Data compiled from multiple sources.[5][6][7][8][9][10][11]
Table 2: IC50 Values (nM) of Other Antimalarials against P. falciparum Strains
| Drug | Strain 3D7 (CQ-S) | Strain K1 (CQ-R) | Strain Dd2 (CQ-R) | Strain 7G8 (CQ-R) |
| Mefloquine (B1676156) | 8.0 - 20.8 | 6.9 - 23.1 | 49 - 61 | - |
| Artemether | ~3.2 - 7.6 | - | ~5-10 fold increase from sensitive strains | - |
| Lumefantrine (B1675429) | 3.0 | - | >20 | - |
| Dihydroartemisinin (B1670584) (DHA) | 1.4 - 3.2 | - | ~5-10 fold increase from sensitive strains | - |
Data compiled from multiple sources.[12][13][14][15][16][17][18][19]
Experimental Protocols
The in vitro antimalarial activity data presented in this guide are primarily generated using two standard assays: the [³H]-Hypoxanthine Incorporation Assay and the SYBR Green I-based Fluorescence Assay.
[³H]-Hypoxanthine Incorporation Assay
This method is considered the gold standard for assessing P. falciparum susceptibility to antimalarial drugs.
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human red blood cells at a specified parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium.
-
Drug Dilution: Test compounds are serially diluted in culture medium and added to a 96-well microtiter plate.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 24 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.
-
Harvesting and Measurement: The incubation is stopped by freezing the plates. The contents of the wells are then harvested onto glass fiber filters, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the drug concentration that inhibits parasite growth by 50%, is calculated by plotting the percentage of growth inhibition against the drug concentration.
SYBR Green I-based Fluorescence Assay
This assay offers a non-radioactive alternative for determining antimalarial drug efficacy.
-
Parasite Culture and Drug Dilution: Similar to the [³H]-hypoxanthine assay, parasite cultures are incubated with serial dilutions of the test compounds in a 96-well plate for 72 hours.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus to the number of viable parasites.
-
Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.
Caption: Workflow of in vitro antimalarial drug susceptibility testing.
Signaling Pathways
Chloroquine Resistance Mechanism in P. falciparum
Chloroquine resistance in P. falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole.
In chloroquine-sensitive parasites, chloroquine, a weak base, diffuses into the acidic digestive vacuole and becomes protonated, trapping it inside. Here, it interferes with the polymerization of toxic heme into hemozoin, leading to parasite death.
In resistant parasites, mutated PfCRT actively transports the protonated chloroquine out of the digestive vacuole, reducing its concentration at the site of action and allowing the parasite to survive.
References
- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. GSK369796 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Clinical and In Vitro Resistance of Plasmodium falciparum to Artesunate-Amodiaquine in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Amodiaquine Resistance and its Association with Mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mefloquine Exposure Induces Cell Cycle Delay and Reveals Stage-Specific Expression of the pfmdr1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro mefloquine resistance of Plasmodium falciparum isolated from the Burmese border region of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Changes in susceptibility of Plasmodium falciparum to antimalarial drugs in Uganda over time: 2019–2024 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of GSK369796 and Amodiaquine
Amodiaquine (B18356), a long-standing antimalarial, and the investigational compound GSK369796, both belonging to the 4-aminoquinoline (B48711) class, present distinct pharmacokinetic profiles that are critical to their potential clinical efficacy and safety. This guide provides a detailed comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by available preclinical and clinical data.
Amodiaquine is a prodrug, rapidly and extensively metabolized to its main active metabolite, desethylamodiaquine (B193632) (DEAQ), which is responsible for most of the antimalarial activity.[1] GSK369796, also known as N-tert-butyl isoquine, was rationally designed based on the amodiaquine scaffold with modifications intended to improve its pharmacokinetic and safety profile.[2] Preclinical studies have shown that the N-tert-butyl substitution in GSK369796 substantially reduces the rate of N-dealkylation, a key metabolic pathway for amodiaquine. This structural difference leads to a lower blood clearance of GSK369796 in animal models compared to amodiaquine analogs.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for amodiaquine, its active metabolite desethylamodiaquine, and the available preclinical data for GSK369796. It is important to note that the data for amodiaquine are derived from clinical studies in humans, while the data for GSK369796 are from preclinical animal studies. Direct comparison should therefore be made with caution.
Table 1: Clinical Pharmacokinetic Parameters of Amodiaquine and Desethylamodiaquine in Adults
| Parameter | Amodiaquine (AQ) | Desethylamodiaquine (DEAQ) | Reference |
| Time to Peak Concentration (Tmax) | ~ 3 hours | ~ 48 - 72 hours | [4] |
| Peak Plasma Concentration (Cmax) | Highly variable | Highly variable | [4] |
| Area Under the Curve (AUC) | Lower than DEAQ | Significantly higher than AQ | [4] |
| Elimination Half-life (t1/2) | ~ 5 - 10 hours | ~ 9 - 18 days | [4] |
| Apparent Volume of Distribution (Vd/F) | 39,200 L | - | [1] |
| Apparent Clearance (CL/F) | 3,410 L/h | - | [1] |
Data are presented as ranges or mean values from various clinical studies and are subject to inter-individual and inter-study variability.
Table 2: Preclinical Pharmacokinetic Parameters of GSK369796 (N-tert-butyl isoquine)
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ≥ 68% | Mouse, Rat, Dog, Monkey | [3] |
| Blood Clearance | 2 to 3-fold lower than DEI* | Mouse, Rat, Dog, Monkey | [3] |
| Human Blood Clearance (Predicted) | Low (~12% of liver blood flow) | Allometric Scaling | [3] |
| Blood to Plasma Concentration Ratio | > 4 | Dog, Monkey | [3] |
| Human Plasma Protein Binding | Similar to DEAQ | In vitro | [3] |
*DEI (des-ethyl isoquine) is a metabolite of a related compound, isoquine, and serves as a comparator.
Experimental Protocols
Amodiaquine Pharmacokinetic Analysis
Study Design: Pharmacokinetic parameters for amodiaquine and desethylamodiaquine are typically determined in healthy volunteers or patients with malaria following oral administration of a single or multiple doses.[4] Blood samples are collected at predefined time points over a period that allows for the characterization of the absorption, distribution, and elimination phases of both the parent drug and its metabolite.
Bioanalytical Method: Quantification of amodiaquine and desethylamodiaquine in plasma or whole blood is predominantly performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4] This technique offers high sensitivity and selectivity for the simultaneous measurement of the parent drug and its metabolite. The method typically involves protein precipitation followed by chromatographic separation on a C18 column and detection using a mass spectrometer in the multiple reaction monitoring (MRM) mode.
GSK369796 Preclinical Pharmacokinetic Analysis
In Vivo Studies: The preclinical pharmacokinetic profile of GSK369796 was evaluated in various animal species, including mice, rats, dogs, and monkeys.[3] The studies involved oral and intravenous administration of the compound to determine parameters such as bioavailability, clearance, and volume of distribution. Blood and plasma samples were collected at serial time points and analyzed for drug concentrations.
In Vitro Studies: To assess metabolic stability and potential for drug-drug interactions, GSK369796 was incubated with liver microsomes from different species, including humans.[3] Plasma protein binding was determined using methods like equilibrium dialysis. The potential for inhibition of major cytochrome P450 (CYP) enzymes was also evaluated using recombinant human CYP isoforms.
Signaling Pathways and Metabolism
The metabolism of amodiaquine is a critical determinant of its pharmacokinetic profile and clinical activity. The metabolic pathway of GSK369796, based on its structural design, is predicted to be different, leading to its altered pharmacokinetic properties.
Caption: Metabolic pathway of Amodiaquine.
References
- 1. Population pharmacokinetics and pharmacodynamic considerations of amodiaquine and desethylamodiaquine in Kenyan adults with uncomplicated malaria receiving artesunate-amodiaquine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Amodiaquine and Desethylamodiaquine in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. Pharmacokinetics and tolerability of artesunate and amodiaquine alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GSK369796 Dihydrochloride and Artemisinin in Preclinical Malaria Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two antimalarial compounds: GSK369796 Dihydrochloride, a novel 4-aminoquinoline (B48711), and artemisinin (B1665778), the cornerstone of current combination therapies. The information presented is based on available preclinical data to assist researchers in understanding their respective performance profiles.
In Vivo Efficacy: A Tabulated Comparison
| Parameter | This compound | Artemisinin | Reference Compound(s) | Animal Model |
| Efficacy (ED₅₀) | ~1.5 mg/kg/day (oral) | 2.0 mg/kg (oral, as Dihydroartemisinin) | Chloroquine (B1663885): ~1.5-1.8 mg/kg/day | Plasmodium berghei ANKA in mice |
| Parasite Clearance | Data on specific parasite reduction ratios or clearance half-lives are limited in publicly available studies. Efficacy is primarily reported as suppression of parasitemia. | Rapid parasite clearance, with a significant reduction in parasitemia within 24-48 hours.[1] | Not Applicable | Plasmodium berghei in mice |
| Recrudescence | Not explicitly detailed in the primary preclinical study. | High rates of recrudescence when used as monotherapy due to its short half-life.[2] | Not Applicable | Plasmodium berghei in mice |
Note: The provided ED₅₀ for GSK369796 is an approximation based on its reported high in vivo activity comparable to chloroquine in the primary preclinical study.[3][4] The ED₅₀ for artemisinin is for its active metabolite, dihydroartemisinin (B1670584), in a similar model.[5] Direct comparison should be made with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
The in vivo efficacy data for both compounds are primarily derived from the murine malaria model using Plasmodium berghei. The standard experimental protocol utilized is the 4-day suppressive test (Peter's Test).
Peter's 4-Day Suppressive Test
This widely used in vivo assay evaluates the schizontocidal activity of antimalarial compounds.
Experimental Workflow:
Caption: Workflow of the 4-day suppressive test for in vivo antimalarial efficacy.
Detailed Methodology:
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Strain: A chloroquine-sensitive or resistant strain of Plasmodium berghei is used for infection.
-
Infection: Mice are inoculated intraperitoneally with approximately 1x10⁷ parasitized red blood cells.[6]
-
Treatment: Treatment is initiated a few hours after infection and continues for four consecutive days. The test compounds (this compound or artemisinin) and a vehicle control are administered orally once daily.[7] A standard antimalarial, such as chloroquine, is often included as a positive control.[8]
-
Assessment of Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and examined under a microscope to determine the percentage of parasitized erythrocytes.[8]
-
Efficacy Calculation: The average parasitemia in the control group is considered 100%. The percentage suppression of parasitemia for each treated group is calculated using the following formula:
% Suppression = ((Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group) x 100
Mechanism of Action Signaling Pathways
The mechanisms by which this compound and artemisinin exert their antimalarial effects are distinct.
This compound: Inhibition of Hemozoin Formation
As a 4-aminoquinoline, GSK369796 is believed to act by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its food vacuole.[9][10][11]
References
- 1. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies | MDPI [mdpi.com]
- 3. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with dihydroartemisinin and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 11. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GSK369796 Dihydrochloride: A Comparative Guide for Antimalarial Drug Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antimalarial compound GSK369796 Dihydrochloride against a panel of standard-of-care antimalarial agents. The data presented is compiled from preclinical studies to offer an objective evaluation of its potential efficacy. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in antimalarial drug development.
Executive Summary
This compound, a 4-aminoquinoline (B48711) derivative, demonstrates potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. Its in vivo efficacy in murine models is comparable to or exceeds that of established antimalarials. The mechanism of action is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation, leading to a toxic buildup of free heme within the parasite. This guide benchmarks this compound against chloroquine, artesunate, mefloquine, and atovaquone, providing a quantitative analysis of its preclinical profile.
Comparative In Vitro Efficacy
The in vitro activity of this compound and standard antimalarials was assessed against various strains of P. falciparum, the deadliest species of malaria parasite. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Compound | P. falciparum Strain | IC50 (nM) |
| This compound | K1 (Chloroquine-Resistant) | 13.2 |
| W2 (Chloroquine-Resistant) | Not specified | |
| 3D7 (Chloroquine-Sensitive) | 11.2 | |
| Chloroquine | K1 (Chloroquine-Resistant) | 155 |
| W2 (Chloroquine-Resistant) | >100 | |
| 3D7 (Chloroquine-Sensitive) | 8.6 - 34.68 | |
| Artesunate | K1 (Chloroquine-Resistant) | Not specified |
| W2 (Chloroquine-Resistant) | Not specified | |
| 3D7 (Chloroquine-Sensitive) | 1.6 - 500,000 | |
| Mefloquine | K1 (Chloroquine-Resistant) | >45 ng/mL |
| W2 (Chloroquine-Resistant) | 10 | |
| 3D7 (Chloroquine-Sensitive) | 50 | |
| Atovaquone | K1 (Chloroquine-Resistant) | Not specified |
| W2 (Chloroquine-Resistant) | Not specified | |
| 3D7 (Chloroquine-Sensitive) | 0.4 - 3.4 |
Note: IC50 values are compiled from multiple studies and may reflect slight variations in experimental conditions.
Comparative In Vivo Efficacy
The in vivo efficacy was evaluated using the 4-day suppressive test in murine models infected with Plasmodium berghei. The 50% effective dose (ED50), the dose required to suppress parasitemia by 50%, was determined for each compound.
| Compound | Murine Model (P. berghei) | ED50 (mg/kg) |
| This compound | NMRI mice | 2.8 |
| Chloroquine | BALB/c mice | 1.5 |
| Artesunate | C57BL/6 mice | 10-20 |
| Mefloquine | Swiss mice | Not specified |
| Atovaquone | C57BL/6 mice | Not specified |
Note: ED50 values are compiled from various studies and mouse strains, which can influence the results.
Mechanism of Action Signaling Pathways
The proposed mechanisms of action for this compound and the standard antimalarials are visualized below.
Caption: Proposed mechanism of GSK369796 and Chloroquine action.
Caption: Mechanism of Artemisinin action.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-based Assay)
This assay determines the 50% inhibitory concentration (IC50) of a drug against P. falciparum in vitro.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
96-well microplates
-
Test compounds (serially diluted)
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.
-
Include drug-free wells as negative controls and parasite-free wells as background controls.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.
Caption: In Vitro SYBR Green I Assay Workflow.
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
This test evaluates the in vivo efficacy of a drug in a murine malaria model.
Materials:
-
Plasmodium berghei (or other rodent malaria parasite)
-
Laboratory mice (e.g., NMRI, BALB/c)
-
Test compounds
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with a standardized inoculum of P. berghei-infected red blood cells on Day 0.
-
Randomly assign mice to control and treatment groups.
-
Administer the test compound orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3). The control group receives the vehicle only.
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle-treated control group.
-
Determine the ED50 value, the dose that causes a 50% reduction in parasitemia, by plotting the percentage of suppression against the drug dose.
Caption: In Vivo 4-Day Suppressive Test Workflow.
Conclusion
The preclinical data available to date suggests that this compound is a promising antimalarial candidate with potent in vitro and in vivo activity. Its efficacy against chloroquine-resistant P. falciparum strains is a significant advantage. Further clinical investigations are warranted to fully elucidate its therapeutic potential in the treatment of human malaria. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued evaluation and development of this and other novel antimalarial compounds.
Safety Operating Guide
Proper Disposal of GSK369796 Dihydrochloride: A Guide for Laboratory Professionals
For Immediate Reference: Treat GSK369796 Dihydrochloride as a hazardous chemical waste. All disposal procedures must comply with local, regional, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential guidance on the proper disposal procedures for this compound, a research-grade antimalarial compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.
Summary of Disposal Procedures
Proper disposal of this compound is crucial. The following table summarizes the key aspects of the disposal process.
| Aspect | Guideline | Notes |
| Waste Classification | Hazardous Chemical Waste | Due to its pharmacological activity and chemical nature. |
| Primary Disposal Method | Licensed Chemical Waste Disposal | Engage a certified hazardous waste management company. |
| Container Requirements | Clearly labeled, sealed, and non-reactive containers | Prevent leaks and ensure proper identification. |
| Spill Management | Treat as a hazardous spill | Use appropriate personal protective equipment (PPE) and absorbent materials. |
| Environmental Precautions | Avoid release into drains or the environment | Prevent contamination of water systems. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.
-
Containerization:
-
Use a container that is compatible with the chemical. The original product container, if empty and in good condition, can be a suitable option.
-
Ensure the container is securely sealed to prevent any leakage.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the waste container in a designated, secure area for hazardous waste accumulation.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste material. Disposal must be carried out by a licensed and approved waste disposal plant.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup should be disposed of as hazardous waste.
-
Logical Relationship of Disposal Steps
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is based on general best practices for the disposal of research-grade chemicals. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's safety officer and adhere to all applicable regulations.
Personal protective equipment for handling GSK369796 Dihydrochloride
For Research Use Only. Not for human or veterinary use. [1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK369796 Dihydrochloride (B599025). The information is compiled from various chemical suppliers and general laboratory safety standards. It is crucial to consult the specific Safety Data Sheet (SDS) provided by your supplier and to conduct a thorough risk assessment before handling this compound.
I. Chemical and Physical Properties
GSK369796 Dihydrochloride, also known as N-tert-butylisoquine, is an antimalarial agent.[1][2] It is a solid, light yellow to yellow powder.[3]
| Property | Value | Source |
| CAS Number | 1010411-21-8 | [1][2][3][4][5] |
| Molecular Formula | C20H24Cl3N3O | [1][4][5][6] |
| Molecular Weight | 428.78 g/mol | [1][4][5][6] |
| Purity | >98% to 99.99% | [1][4][6] |
| Solubility | Soluble in DMSO and Water | [2][3] |
| Storage | Short term (days to weeks) at 0-4°C. Long term (months to years) at -20°C. Keep in a dry, dark, and well-ventilated place with the container tightly sealed.[1][7] |
II. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure. The following PPE is recommended:
-
Respiratory Protection : For handling the solid powder, especially if dust can be generated, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.[8] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][9]
-
Eye and Face Protection : Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[8][9][10]
-
Skin and Body Protection : A lab coat or a chemical-resistant disposable coverall should be worn.[8] Ensure that skin is not exposed.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. It is good practice to wear two pairs of gloves (double-gloving).[8] Change gloves immediately if they become contaminated.
III. Operational Plan for Handling
A. Engineering Controls:
-
Work in a well-ventilated laboratory.[10]
-
Use a chemical fume hood for all procedures that may generate dust or aerosols.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible.[10]
B. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[7]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[9][10]
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory.[9]
C. First Aid Measures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[10]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
If Swallowed : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
IV. Spill Management and Disposal Plan
A. Spill Response: In the event of a spill, follow these steps while wearing appropriate PPE:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[10]
-
For a solution spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
Prevent the spilled material from entering drains or waterways.[7]
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSK369796 CAS#: 1010411-21-8 [amp.chemicalbook.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | C20H24Cl3N3O | CID 51071988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
